Technical Documentation Center

(2R)-Aliskiren (Aliskiren Impurity) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-Aliskiren (Aliskiren Impurity)

Core Science & Biosynthesis

Foundational

Structural and Analytical Profiling of the (2R)-Aliskiren Impurity: A Technical Guide for Pharmaceutical Quality Control

Executive Summary Aliskiren is a highly potent, orally active direct renin inhibitor utilized in the management of hypertension. The active pharmaceutical ingredient (API) is structurally complex, possessing four contigu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliskiren is a highly potent, orally active direct renin inhibitor utilized in the management of hypertension. The active pharmaceutical ingredient (API) is structurally complex, possessing four contiguous chiral centers with a (2S, 4S, 5S, 7S) absolute configuration. Maintaining stereochemical fidelity during the multi-step synthesis of the nonanamide backbone is a formidable challenge. Among the most critical quality attributes (CQAs) monitored during drug development is the control of diastereomeric impurities, specifically the (2R)-Aliskiren impurity (Diastereomer 8)[1].

This whitepaper provides an in-depth mechanistic analysis of the (2R)-Aliskiren impurity, detailing its physicochemical properties, the causality behind its formation, and self-validating analytical protocols for its isolation, characterization, and purge.

Stereochemical Context and Physicochemical Profile

The pharmacological efficacy of Aliskiren is highly dependent on its spatial conformation, which perfectly occupies the S1 and S3 binding pockets of the renin enzyme. The inversion of a single stereocenter, such as the C2 position adjacent to the isopropyl group, yields the (2R, 4S, 5S, 7S) diastereomer. This epimer exhibits drastically reduced target affinity and must be strictly controlled to levels typically below 0.15% to 0.18% in the final hemifumarate salt[2].

Quantitative Physicochemical Data

The following table summarizes the core chemical and physical properties of the (2R)-Aliskiren impurity, derived from verified reference standards[3].

PropertyValue / Description
Analyte Name (2R)-Aliskiren (Aliskiren Impurity) / Diastereomer 8
CAS Registry Number 1609187-70-3
IUPAC Name (2R,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide
Molecular Formula C₃₀H₅₃N₃O₆
Molecular Weight 551.758 g/mol
Accurate Mass 551.393 Da
Product Format Neat / Solid (White to off-white powder)
Storage & Shipping Room Temperature (Shipping); 2-8°C (Long-term storage)

Mechanistic Origins: Causality of Formation

To effectively control an impurity, one must understand the thermodynamics and kinetics of its genesis. The (2R)-Aliskiren impurity primarily arises during the late-stage construction of the carbon backbone.

Causality of Epimerization: The C2 stereocenter is sterically congested due to the adjacent isopropyl moiety. During the coupling of the 3-amino-2,2-dimethylpropanamide segment (often via lactone ring-opening or direct amidation), the reaction conditions can induce enolization at the alpha-carbon (C2) relative to the carbonyl group. If the reaction is subjected to prolonged basic conditions or elevated temperatures, the thermodynamic equilibrium shifts, allowing protonation from the less hindered face, resulting in the inversion of the (2S) center to the (2R) configuration[1].

Furthermore, if the initial asymmetric alkylation used to establish the C2 center lacks absolute facial selectivity, the (2R)-epimer will carry through the entire synthetic sequence as a persistent process impurity.

Analytical Methodologies: Isolation and Structural Elucidation

Because the (2R)-impurity is a diastereomer of the API, it shares identical mass and nearly identical polarity. Differentiating it requires highly optimized reversed-phase liquid chromatography (RP-LC) coupled with orthogonal detection methods[4].

Step-by-Step RP-HPLC Isolation Protocol

This protocol is designed as a self-validating system. The inclusion of specific pH controls and gradient shifts ensures that if the system suitability criteria (resolution > 1.5) are not met, the operator immediately knows the mobile phase buffering has failed.

Rationale for Experimental Choices:

  • Stationary Phase: A Waters XBridge C18 (150 × 4.6 mm, 5 μm) is selected because its hybrid particle technology resists dissolution at the extremes of pH[4].

  • Mobile Phase pH: The mobile phase utilizes a 25 mM phosphoric acid buffer adjusted to pH 3.0. Causality: Aliskiren and its epimers contain primary and secondary aliphatic amines. At pH 3.0, these amines are fully protonated, preventing secondary interactions with unendcapped silanol groups on the silica support, which would otherwise cause severe peak tailing and ruin diastereomeric resolution[4].

Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 25 mM Phosphoric acid in LC-MS grade water (adjusted to pH 3.0).

    • Solvent B: Acetonitrile : Water (95:5, v/v).

  • Sample Preparation: Dissolve the crude Aliskiren sample in Solvent A to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Photodiode Array (PDA) at 229 nm[4].

  • Gradient Elution Profile:

Time (min)% Solvent A% Solvent B
0.06040
15.04060
20.02080
25.06040 (Re-equilibration)
  • System Suitability (Self-Validation): Inject a resolution mixture containing equal parts Aliskiren API and (2R)-Aliskiren reference standard. The protocol is only valid if the critical pair resolution ( Rs​ ) is ≥1.5 .

  • Fraction Collection: Isolate the peak eluting immediately prior to or after the main API peak (dependent on exact column carbon load) and lyophilize for downstream NMR.

Structural Elucidation Workflow

AnalyticalWorkflow A Crude Aliskiren Sample (Contains (2R)-Impurity) B RP-HPLC Separation (C18, MeCN/Phosphate pH 3.0) A->B Injection C Fraction Collection (Diastereomer Peak) B->C Gradient Elution D LC-MS/TOF Analysis (m/z 552.4 [M+H]+) C->D Aliquot 1 E NMR Spectroscopy (1D & 2D COSY/NOESY) C->E Aliquot 2 F Stereochemical Confirmation of (2R)-Epimer D->F Exact Mass Data E->F NOE Correlations

Analytical workflow for isolation and structural elucidation of the (2R)-Aliskiren impurity.

Characterization Rationale: While LC-MS/TOF easily confirms the exact mass (551.393 Da) and validates that the isolated compound is an isomer[3][4], mass spectrometry cannot assign absolute stereochemistry. Therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is mandatory. By analyzing the through-space proton-proton interactions between the C2-proton, the isopropyl methyl protons, and the C4-proton, scientists can definitively map the spatial orientation and confirm the (2R) configuration.

Downstream Processing: Continuous Crystallization Purge

If the (2R)-impurity is detected above the ICH qualification threshold, it must be purged during the final API salt formation. Aliskiren is formulated as a hemifumarate salt.

Causality of Purge Mechanics: Diastereomers, unlike enantiomers, possess different physical properties, including solubility. By utilizing a mixed suspension mixed product removal (MSMPR) continuous reactive crystallization procedure, the (2R)-impurity can be selectively partitioned into the mother liquor[5].

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve the crude Aliskiren free base in a precisely controlled mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH). Rationale: EtOAc acts as the anti-solvent for the hemifumarate salt, while EtOH provides solubility for the impurities[5].

  • Reactive Salt Formation: Add exactly 0.5 molar equivalents of fumaric acid at 25°C to initiate hemifumarate salt formation[5].

  • Controlled Cooling: Linearly cool the reactor from 25°C down to -10°C in 5°C increments. Rationale: Rapid cooling causes uncontrolled nucleation, trapping the (2R)-impurity within the crystal lattice (occlusion). Slow, incremental cooling allows the crystal lattice to reject the stereochemically mismatched (2R)-epimer into the bulk solution[5].

  • Filtration & Washing: Filter the slurry and wash the retentate with pre-chilled (-10°C) EtOAc to remove residual mother liquor. This process yields Aliskiren hemifumarate with >99% purity[5].

CrystallizationPurge N1 Aliskiren Free Base + (2R)-Impurity N2 Reactive Crystallization (EtOAc/EtOH + Fumaric Acid) N1->N2 N3 Cooling Stage (25°C to -10°C) N2->N3 Controlled Cooling N4 Filtration / Separation N3->N4 N5 Pure Aliskiren Hemifumarate (>99.8% purity) N4->N5 Retentate N6 Mother Liquor (Enriched in (2R)-Impurity) N4->N6 Filtrate

Reactive cooling crystallization process for purging the (2R)-diastereomeric impurity.

References

  • Chemistry & Biology Interface. (October 02 2013) Chemistry & Biology Interface, 2013, 3, 5, 304-313. Retrieved from: [Link]

  • ResearchGate. Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties. Retrieved from: [Link]

  • ACS Publications. Continuous Crystallization of Aliskiren Hemifumarate. (May 01 2012). Retrieved from: [Link]

  • Google Patents. WO2013144979A1 - Process for the preparation of aliskiren.

Sources

Exploratory

Mechanism of (2R)-Aliskiren Epimer Formation During API Synthesis: Pathways, Kinetics, and Mitigation Strategies

Executive Summary Aliskiren is a first-in-class, orally active direct renin inhibitor prescribed for the treatment of hypertension. The molecular architecture of the Aliskiren Active Pharmaceutical Ingredient (API) featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliskiren is a first-in-class, orally active direct renin inhibitor prescribed for the treatment of hypertension. The molecular architecture of the Aliskiren Active Pharmaceutical Ingredient (API) features four contiguous stereocenters: (2S, 4S, 5S, 7S). Maintaining absolute stereochemical fidelity during manufacturing is a critical regulatory requirement. Among these chiral centers, the C2 position—situated alpha to the terminal amide—is highly susceptible to epimerization. This degradation pathway leads to the formation of the (2R)-Aliskiren impurity.

This technical guide provides an in-depth mechanistic analysis of (2R)-epimer formation and details field-proven, self-validating protocols to suppress this pathway during late-stage synthesis.

The Chemical Context: Lactone Aminolysis Bottleneck

The convergent synthesis of Aliskiren typically culminates in the aminolysis of a highly functionalized γ -lactone (or C-8 lactam lactone) intermediate. In this final critical step, the lactone ring is opened via nucleophilic attack by 3-amino-2,2-dimethylpropanamide to forge the C1-amide bond.

Early generations of this synthesis relied on brute-force thermal conditions—utilizing the neat amine in a 5- to 10-fold excess at temperatures exceeding 90 °C. While these conditions successfully drove the amide bond formation, the highly basic and thermal environment exposed a critical vulnerability at the C2 stereocenter, resulting in unacceptable levels of the (2R)-epimer.

Mechanistic Pathway of (2R)-Epimerization

The epimerization at the C2 position is fundamentally driven by base-catalyzed enolization .

  • Proton Abstraction : The sp3 proton at the C2 position is relatively acidic due to the strong electron-withdrawing nature of the adjacent carbonyl group (initially the lactone, subsequently the newly formed amide). In the presence of excess aliphatic amine or external bases (e.g., triethylamine), this α -proton is abstracted.

  • Enolate Formation : Deprotonation yields a planar enolate intermediate, completely destroying the sp3 chirality at C2. The negative charge is delocalized onto the carbonyl oxygen, stabilizing the intermediate but leaving the carbon susceptible to non-selective reactions.

  • Stereochemical Scrambling : Reprotonation of the enolate can occur from either the si-face or the re-face. Because the surrounding steric bulk of the Aliskiren backbone does not completely shield one face over the other, reprotonation results in a thermodynamic mixture of the (2S)-desired API and the (2R)-epimer impurity.

Enolization Lactone Lactone Intermediate (2S Configuration) Enolate Enolate Intermediate (Planar C2) Lactone->Enolate Base/Heat (alpha-proton abstraction) Aliskiren Aliskiren API (2S, Desired) Lactone->Aliskiren Direct Aminolysis (Ideal Pathway) Enolate->Aliskiren Reprotonation (si-face) Epimer (2R)-Aliskiren (Impurity) Enolate->Epimer Reprotonation (re-face)

Mechanistic divergence during lactone aminolysis leading to (2R)-epimerization via an enolate.

Catalytic Mitigation: Carboxylic Acid-Promoted Aminolysis

To bypass the high-energy, basic transition states that favor enolization, modern synthetic routes employ carboxylic acid-promoted lactone aminolysis . Pioneered by and utilized in industrial scale-ups, the addition of a weak organic acid such as 2-ethylhexanoic acid fundamentally alters the reaction kinetics.

  • Bifunctional Proton Shuttle : The carboxylic acid acts as a bifunctional catalyst. During the nucleophilic attack of the amine on the lactone carbonyl, a zwitterionic tetrahedral intermediate is formed. The carboxylic acid facilitates a concerted proton transfer—donating a proton to the leaving ring-oxygen while simultaneously accepting a proton from the incoming amine.

  • Suppression of Basicity : By mediating the proton transfer, the catalyst eliminates the need for excess amine or external base, keeping the reaction environment mildly acidic to neutral. This completely suppresses the deprotonation of the C2 α -proton.

  • Thermodynamic Driving Force : Because lactone aminolysis is an equilibrium process ( Keq​≈1.8 ), researchers introduced a crystallization-induced dynamic shift. By conducting the reaction in a solvent mixture containing heptane, the newly formed Aliskiren amide precipitates out of solution, driving the equilibrium forward without requiring excessive heat.

Catalysis Step1 Lactone + Amine Mixture Step2 Addition of 2-Ethylhexanoic Acid Step1->Step2 Step3 Tetrahedral Intermediate Formation Step2->Step3 Step4 Concerted Proton Transfer Step3->Step4 Step5 Amide Formation (2S Retained) Step4->Step5

Workflow of carboxylic acid-promoted aminolysis to suppress C2 epimerization.

Quantitative Impact of Reaction Conditions

The choice of catalyst and solvent directly dictates the extent of (2R)-epimer formation. The following table summarizes the causal relationship between basicity, thermal stress, and stereochemical degradation.

Reaction ConditionAdditive / CatalystTemp (°C)Time (h)Yield (%)(2R)-Epimer (%)
Neat Amine (5.0 eq)None100246515.0
Triethylamine (2.0 eq)None90485522.5
Equimolar Amine2-Hydroxypyridine8018784.2
Equimolar Amine2-Ethylhexanoic Acid701292< 0.5

Table 1: Comparative data demonstrating the suppression of (2R)-epimerization using bifunctional catalysis.

Experimental Protocol: Self-Validating Aminolysis Workflow

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to verify causality and prevent batch failure.

Objective : Conversion of Aliskiren lactone intermediate to (2S)-Aliskiren API with <0.5% (2R)-epimer.

Step 1: Reagent Preparation & Charging

  • Charge a dry, nitrogen-purged reactor with Aliskiren lactone intermediate (1.0 equivalent) and 3-amino-2,2-dimethylpropanamide (1.5 equivalents).

  • Causality Check: Limiting the amine to 1.5 equivalents prevents the highly basic environment responsible for C2 deprotonation.

Step 2: Catalyst & Solvent Addition

  • Add 2-ethylhexanoic acid (1.0 equivalent) as the proton-transfer catalyst.

  • Suspend the mixture in a 1:1 (v/v) solvent system of Toluene and Heptane.

  • Causality Check: Heptane acts as an anti-solvent for the final API. As the product forms, it crystallizes, shifting the Le Chatelier equilibrium to the right without the need for thermal forcing.

Step 3: Thermal Activation & IPC

  • Heat the reactor to 70 °C. Maintain vigorous stirring as the slurry transitions to a solution, and subsequently forms a new precipitate (the product).

  • Self-Validation (IPC): At t = 6 hours, sample the slurry. Perform chiral HPLC analysis.

    • Acceptance Criteria: Lactone conversion > 85%; (2R)-epimer < 0.5%.

    • Intervention: If conversion is stalled, verify the continuous precipitation of the product; do not increase temperature, as thermal stress >80 °C exponentially increases the rate of epimerization.

Step 4: Isolation & Mass Balance

  • Cool the reactor linearly to 5 °C over 4 hours to maximize crystallization.

  • Filter the product and wash with cold heptane.

  • Dry under vacuum at 40 °C.

  • Self-Validation: Calculate mass balance. A yield of >90% coupled with <0.5% epimer mathematically validates the successful suppression of the enolization pathway.

References

  • Foley, M. A., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1177-1181. URL:[Link]

  • Hanessian, S., et al. (2010). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Organic Letters, 12(8), 1816-1819. URL:[Link]

  • Dong, et al. (2013). Process for Producing Aliskiren. US Patent US20130071899A1.
Foundational

Analytical Determination of (2R)-Aliskiren: Exact Mass and Molecular Formula Profiling

Executive Summary (2R)-Aliskiren is a critical diastereomeric impurity of the direct renin inhibitor Aliskiren. Because epimers possess identical elemental compositions, exact mass alone cannot differentiate them.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (2R)-Aliskiren is a critical diastereomeric impurity of the direct renin inhibitor Aliskiren. Because epimers possess identical elemental compositions, exact mass alone cannot differentiate them. Therefore, orthogonal chromatographic resolution coupled with High-Resolution Mass Spectrometry (HRMS) is mandatory. This technical guide details the theoretical foundations, self-validating experimental protocols, and mechanistic rationale for the unambiguous determination of the (2R)-Aliskiren molecular formula (C30H53N3O6) and exact mass (551.3934 Da).

Chemical Fundamentals & Stereochemical Context

Aliskiren is a potent, orally active direct renin inhibitor utilized in the management of essential hypertension[1]. The Active Pharmaceutical Ingredient (API) is a complex molecule possessing four chiral centers with an absolute configuration of (2S, 4S, 5S, 7S)[2]. During synthesis or forced degradation, epimerization can occur, leading to the formation of impurities such as (2R)-Aliskiren (CAS: 1609187-70-3)[3].

Causality in Drug Development: Why must we rigorously monitor the (2R)-epimer? Stereoisomers often exhibit drastically different pharmacodynamic profiles. The binding pocket of the renin enzyme is highly stereoselective; an inversion at the C2 position can significantly alter the inhibitor's binding affinity and safety profile. Consequently, regulatory guidelines mandate the precise structural profiling of such diastereomeric impurities.

Theoretical Exact Mass and Molecular Formula

Before empirical determination, theoretical values must be established as the ground truth for mass defect analysis. The molecular formula for both Aliskiren and its (2R)-epimer is C30H53N3O6[1].

Table 1: Physicochemical and Mass Spectrometry Properties of (2R)-Aliskiren

PropertyValueRationale / Source
Molecular Formula C30H53N3O6Derived from chemical structure[1]
Monoisotopic Exact Mass 551.3934 DaCalculated sum of the most abundant isotopes[1]
Molecular Weight 551.76 g/mol Isotopic average mass[1]
Precursor Ion [M+H]⁺ 552.4007 DaProtonated species in ESI+ mode
Key Product Ion (MS/MS) ~436.2 m/zCleavage of the amide moiety[4]
The Analytical Strategy: UHPLC-HRMS

Because (2R)-Aliskiren and (2S)-Aliskiren are diastereomers, they are isobaric (identical nominal mass) and isometric (identical exact mass).

Mechanistic Rationale: A mass spectrometer, regardless of its resolving power, cannot distinguish stereoisomers by mass alone. Therefore, the analytical system must couple Ultra-High-Performance Liquid Chromatography (UHPLC) for spatial (temporal) resolution with High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation[5].

Self-Validating System: This protocol relies on a dual-validation loop. First, chromatographic retention time (RT) matching against a certified (2R)-Aliskiren reference standard confirms stereochemical identity. Second, HRMS provides sub-5 ppm mass accuracy and isotopic fine structure matching to definitively confirm the C30H53N3O6 formula[5].

Step-by-Step Experimental Methodology

The following protocol outlines the determination workflow using a Q-TOF or Orbitrap HRMS system.

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Aliquot 100 µL of the sample matrix (e.g., synthetic batch or spiked plasma) into a microcentrifuge tube[4].

  • Apply to a mixed-mode Solid-Phase Extraction (SPE) cartridge conditioned with methanol and equilibrated with water.

  • Elute the analyte using acidified methanol (0.1% formic acid). Causality: Acidification ensures the secondary amine remains protonated, enhancing recovery and pre-conditioning the analyte for positive electrospray ionization (ESI+).

Step 2: Chromatographic Separation

  • Column: Utilize a sub-2 µm C18 or a specialized chiral stationary phase (e.g., XSelect C18 CSH) to resolve the (2R) and (2S) epimers[4].

  • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min. Causality: This flow rate provides an optimal balance between chromatographic resolution (preventing co-elution of epimers) and ESI desolvation efficiency in the MS source.

Step 3: HRMS Acquisition

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Resolution: Set the Orbitrap/TOF resolution to ≥ 70,000 (at m/z 200) to ensure baseline separation of isotopic fine structures[5].

  • Scan Range: m/z 100–1000.

  • Target Precursor: Monitor for the protonated exact mass at m/z 552.4007 ([M+H]⁺).

Step 4: Data Processing and Formula Generation

  • Extract the exact mass peak and calculate the mass error: Δppm =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A passing result must be < 5 ppm.

  • Analyze the isotopic pattern (M+1, M+2 abundances) and compare it against the theoretical distribution for C30H53N3O6 to rule out false positives[5].

Visualizing the Workflows and Mechanisms

Workflow A 1. Sample Preparation Solid-Phase Extraction (SPE) B 2. UHPLC Separation Diastereomer Resolution A->B Purified Extract C 3. HRMS Acquisition Orbitrap / Q-TOF (ESI+) B->C Resolved Peaks D 4. Data Processing Exact Mass & Formula C->D MS/MS Spectra

UHPLC-HRMS workflow for (2R)-Aliskiren exact mass and formula determination.

RAAS Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin (Active Enzyme) Renin->Ang AngII Angiotensin II (Vasoconstriction) AngI->AngII Cleaved by ACE ACE ACE ACE->AngI Aliskiren (2R)-Aliskiren (Renin Inhibitor) Aliskiren->Renin Competitive Inhibition

RAAS pathway illustrating direct renin inhibition targeted by Aliskiren.

Conclusion

The exact mass and molecular formula determination of (2R)-Aliskiren requires a synergistic approach. While HRMS provides the definitive proof of the C30H53N3O6 elemental composition via exact mass (551.3934 Da) and isotopic profiling, high-efficiency chromatography is the non-negotiable prerequisite for isolating the (2R)-epimer from the API. This self-validating analytical framework ensures absolute confidence in drug purity, structural characterization, and ultimately, patient safety.

References
  • Title : Aliskiren | C30H53N3O6 | CID 5493444 Source : PubChem - NIH URL :[Link]

  • Title : Report on the Deliberation Results June 3, 2009 Source : PMDA URL : [Link]

  • Title : Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials Source : PubMed - NIH URL :[Link]

  • Title : Rapid Screening for Exposure to “Non-Target” Pharmaceuticals from Wastewater Effluents by Combining HRMS-Based Suspect Screening and Exposure Modeling Source : Environmental Science & Technology - ACS Publications URL :[Link]

Sources

Exploratory

Stereochemical Architecture and Chiral Mapping of the (2R)-Aliskiren Impurity: A Comprehensive Analytical Guide

Introduction to Aliskiren's Stereochemical Complexity Aliskiren is a highly potent, direct renin inhibitor featuring a complex non-peptide backbone with four contiguous chiral centers, all of which possess the S-configur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Aliskiren's Stereochemical Complexity

Aliskiren is a highly potent, direct renin inhibitor featuring a complex non-peptide backbone with four contiguous chiral centers, all of which possess the S-configuration: (2S, 4S, 5S, 7S)[1]. Maintaining the absolute configuration of these stereocenters is critical for the drug's pharmacological efficacy, as the molecule must anchor precisely within the S1/S3 subsites of the renin active site.

During the synthesis and scale-up of Aliskiren, the formation of stereoisomeric impurities is a primary critical quality attribute (CQA) risk. The most prominent of these is the (2R)-Aliskiren impurity (CAS 1609187-70-3), an epimer where the C2 stereocenter has inverted[2]. This whitepaper provides an in-depth mechanistic analysis of the (2R)-epimer's formation and establishes a self-validating analytical framework for its chiral mapping and quantification.

Mechanistic Causality of C2 Epimerization

Understanding why the (2R)-impurity forms requires analyzing the local electronic environment of the C2 carbon. The C2 position is situated alpha to a carboxamide group. During the final synthetic steps—specifically the amidation of the lactone intermediate with 3-amino-2,2-dimethylpropanamide—the reaction environment is inherently basic.

The basic conditions facilitate the abstraction of the relatively acidic alpha-proton at C2, leading to a transient, planar enolate intermediate. Upon reprotonation, the proton can attack from either the Re or Si face. While the macroscopic steric bulk of the molecule favors the return to the thermodynamic (2S) configuration, kinetic trapping and solvent effects inevitably lead to a measurable fraction of the (2R)-epimer.

Epimerization A Aliskiren Lactone/Amide (2S Configuration) B Base-Catalyzed Enolization (Deprotonation at C2) A->B Amine/Base Attack C Planar Enolate Intermediate (Loss of C2 Chirality) B->C -H+ D (2S)-Aliskiren (Thermodynamic Product) C->D Reprotonation (Re face) E (2R)-Aliskiren Impurity (Kinetic Epimer) C->E Reprotonation (Si face)

Fig 1. Base-catalyzed epimerization pathway of Aliskiren at the C2 position.

Orthogonal Analytical Strategy for Chiral Mapping

Accurate mapping of the (2R)-Aliskiren impurity requires an orthogonal approach. Standard reversed-phase HPLC (RP-HPLC) often fails to provide sufficient resolution between the (2S) and (2R) diastereomers due to their nearly identical hydrodynamic volumes and polarities.

Nuclear Magnetic Resonance (NMR) Profiling: Aliskiren exhibits significant conformational flexibility. In aqueous solutions, it adopts a highly dynamic "U-shape" conformation, whereas in organic solvents like dimethylformamide (DMF), it adopts an "extended" conformation that closely mimics its receptor-bound state[3]. By utilizing 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) in DMF-d7, we can map the through-space distances between the C2-proton and the C4-proton. The inversion at C2 alters the spatial proximity of these protons, yielding distinct cross-peak volumes that definitively map the relative stereochemistry.

Chiral Chromatography: For quantitative impurity profiling, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the gold standard[4]. Immobilized polysaccharide-based columns (e.g., Chiralpak IC) create a chiral microenvironment where the (2S) and (2R) epimers form transient diastereomeric complexes with differing binding affinities, enabling baseline resolution.

AnalyticalWorkflow Start Isolated Impurity (Unknown C2 Config) NMR 2D ROESY NMR (DMF-d7) Map C2-H to C4-H Distance Start->NMR HPLC Chiral HPLC (Chiralpak IC) Diastereomeric Resolution Start->HPLC Decision Data Synthesis: Confirm (2R) Epimer NMR->Decision Relative spatial mapping HPLC->Decision Chromatographic retention

Fig 2. Orthogonal analytical workflow for mapping the (2R) chiral center.

Self-Validating Experimental Protocols

Protocol 1: Chiral HPLC Method for Epimer Separation

Objective: Baseline resolution of (2S)-Aliskiren and the (2R)-Aliskiren impurity[4]. Self-Validation Mechanism: The protocol includes a system suitability test (SST) requiring a resolution factor (Rs) > 2.0 between the epimers to ensure the chiral selector is actively discriminating the C2 inversion.

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and n-butylamine in a 100:0.1 (v/v) ratio. Filter through a 0.22 µm PTFE membrane and degas via sonication for 15 minutes. Causality: The n-butylamine acts as a basic modifier to suppress secondary interactions between the basic amine groups of Aliskiren and residual silanols on the silica support, preventing peak tailing.

  • Chromatographic Setup: Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm). Set the column oven temperature to 25°C.

  • Flow Parameters: Set the isocratic flow rate to 1.0 mL/min. Set the UV-Vis or Photodiode Array (PDA) detector to 230 nm.

  • Sample Preparation: Dissolve the Aliskiren API and the (2R)-Aliskiren reference standard in the mobile phase to a concentration of 1.0 mg/mL.

  • Execution & Suitability: Inject 20 µL of the resolution mixture. Verify that the tailing factor (Tf) is ≤ 1.5 and the resolution (Rs) between the (2S) and (2R) peaks is ≥ 2.0.

Protocol 2: 2D ROESY NMR Mapping of the C2 Stereocenter

Objective: Confirm the relative configuration of the C2 center via through-space proton interactions[3]. Self-Validation Mechanism: The use of DMF-d7 locks the molecule into an extended conformation, preventing the averaging of NOE signals that occurs in the highly dynamic aqueous "U-shape" conformation.

  • Sample Preparation: Dissolve 15 mg of the highly purified (2R)-Aliskiren impurity in 0.6 mL of anhydrous DMF-d7. Transfer to a 5 mm precision NMR tube.

  • Instrument Calibration: Tune and match the probe of a 600 MHz NMR spectrometer. Calibrate the 90° pulse width and optimize the lock phase.

  • Data Acquisition: Set up a 2D ROESY experiment. Use a mixing time of 200–300 ms (optimized to prevent spin diffusion while maximizing the Overhauser effect). Acquire 256 increments in the t1 dimension and 2048 data points in the t2 dimension.

  • Data Processing: Apply a squared sine-bell apodization function in both dimensions. Zero-fill to a 2K x 1K matrix and apply a baseline correction.

  • Analysis: Map the cross-peaks between the C2-methine proton and the C4-methine proton. In the (2R) epimer, the altered dihedral angles result in a distinct ROE cross-peak intensity compared to the (2S) reference standard.

Quantitative Data Presentation

Table 1: Physicochemical and Stereochemical Profile

Parameter(2S)-Aliskiren (API)(2R)-Aliskiren (Impurity)
CAS Number 173334-58-21609187-70-3
Absolute Configuration 2S, 4S, 5S, 7S2R, 4S, 5S, 7S
Molecular Formula C30H53N3O6C30H53N3O6
Conformation (DMF) ExtendedExtended (Altered C2-C3 Dihedral)
Receptor Affinity High (Optimal S1/S3 fit)Suboptimal (Steric clash at S1)

Table 2: Chromatographic System Suitability Parameters (Chiralpak IC)

AnalyteRetention Time (min)Tailing Factor (Tf)Resolution (Rs)
(2R)-Aliskiren 12.41.15N/A
(2S)-Aliskiren 15.81.202.8

References

  • PHARMACOLOGY REVIEW(S) - accessdata.fda.
  • Source: acs.
  • Buy Online CAS Number 1609187-70-3 - TRC - (2R)-Aliskiren (Aliskiren Impurity)
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Methodologies for the Isolation and Purification of (2R)-Aliskiren Reference Standard

An Application Guide for Researchers and Drug Development Professionals Abstract: Aliskiren, the first-in-class direct renin inhibitor, is a critical therapeutic agent for managing hypertension. As a single diastereomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: Aliskiren, the first-in-class direct renin inhibitor, is a critical therapeutic agent for managing hypertension. As a single diastereomer with four chiral centers, the stereochemical purity of Aliskiren is paramount to its safety and efficacy.[1] The (2R)-Aliskiren isomer, a potential process-related impurity, serves as a crucial reference standard for analytical method validation and quality control during drug manufacturing.[2][3] This application note provides a comprehensive guide detailing advanced chromatographic and crystallization techniques for the isolation and purification of high-purity (2R)-Aliskiren. We present detailed, field-proven protocols for preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside a final crystallization step, to yield a reference standard of exceptional enantiomeric purity.

Introduction: The Imperative of Chiral Purity in Aliskiren

Aliskiren functions by directly inhibiting renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby lowering blood pressure. The therapeutic molecule possesses four all-(S) configured chiral centers, and any deviation from this stereochemistry results in diastereomers that must be rigorously controlled and monitored.[1][2] Enantiomers of a drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[4][5] Therefore, regulatory bodies globally mandate the separation and characterization of stereoisomers to ensure the quality and safety of the final drug product.[4]

The (2R)-Aliskiren isomer is a critical process impurity that must be quantified. Obtaining this isomer in a highly purified form is essential for its use as a certified reference standard. This guide explains the causality behind our experimental choices, offering robust protocols designed for reproducibility and scalability.

Core Challenge: The Separation of Enantiomers

Separating enantiomers is a formidable challenge in pharmaceutical chemistry because they share identical physical properties such as solubility, boiling point, and chromatographic behavior in achiral environments.[4][6] Effective separation necessitates the creation of a chiral environment, most commonly achieved through chiral stationary phases (CSPs) in chromatography, which allows for differential interaction between the enantiomers, leading to their resolution.

Chromatographic Purification Strategies

For the primary separation of the (2R)-Aliskiren isomer from a mixture containing the desired (all-S) Aliskiren and other stereoisomers, preparative chromatography is the method of choice. We will detail two powerful, complementary techniques: HPLC and SFC.

Preparative HPLC is a robust and widely-used technique for purifying pharmaceutical compounds, from milligrams to kilograms.[7][8] It operates on the principle of scaling up an analytical separation to isolate and collect desired compounds.[9][10] For chiral separations, the key is the use of a Chiral Stationary Phase (CSP). Immobilized polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including Aliskiren.[2]

Causality of Experimental Choices:

  • Stationary Phase: An immobilized-type chiral stationary phase (e.g., Chiralpak® IC) is selected for its broad applicability and robustness, allowing for the use of a wider range of solvents compared to coated CSPs. It has demonstrated excellent resolving ability for Aliskiren isomers.[2]

  • Mobile Phase: A polar organic mode using acetonitrile with a small percentage of an amine modifier (e.g., n-butylamine) is chosen. The amine is critical for improving peak shape and resolution by minimizing undesirable ionic interactions between the basic analyte and residual silanol groups on the silica support.[2]

  • Scale-Up: The transition from analytical to preparative scale is predictable. By maintaining the linear velocity of the mobile phase and increasing the column diameter and sample load proportionally, the separation profile can be effectively replicated.

Experimental Protocol: Preparative HPLC Purification

  • Analytical Method Development:

    • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile : n-butylamine (100:0.1, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm.[2]

    • Objective: Achieve a baseline resolution (>2.0) between the (2R)-Aliskiren peak and other isomers.

  • Preparative Scale-Up:

    • Column: Chiralpak IC (20 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile : n-butylamine (100:0.1, v/v).

    • Flow Rate: 18-20 mL/min (to maintain linear velocity).

    • Sample Preparation: Dissolve the crude mixture containing (2R)-Aliskiren in the mobile phase to a concentration of 10-20 mg/mL.

    • Injection: Perform stacked injections of 1-2 mL per run, depending on the determined loading capacity.

    • Fraction Collection: Collect the eluent corresponding to the (2R)-Aliskiren peak using an automated fraction collector triggered by UV signal threshold and/or time windows.

    • Post-Purification: Combine the collected fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the enriched (2R)-Aliskiren isomer.

Data Presentation: HPLC Parameter Summary

ParameterAnalytical ScalePreparative Scale
Column Chiralpak IC (4.6 x 250 mm, 5 µm)Chiralpak IC (20 x 250 mm, 5 µm)
Mobile Phase Acetonitrile / n-butylamine (100:0.1)Acetonitrile / n-butylamine (100:0.1)
Flow Rate 1.0 mL/min~18.9 mL/min
Detection UV, 228 nmUV, 228 nm
Sample Load ~10 µg20-40 mg per injection

Visualization: HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Processing Crude Crude Aliskiren Isomer Mixture Dissolve Dissolve in Mobile Phase Crude->Dissolve Inject Inject onto Preparative Column Dissolve->Inject Separate Chiral Separation Inject->Separate Detect UV Detection (228 nm) Separate->Detect Collect Fraction Collection Detect->Collect Trigger Collection Evaporate Solvent Evaporation Collect->Evaporate Pure Enriched (2R)-Aliskiren Evaporate->Pure

Caption: Workflow for preparative HPLC purification of (2R)-Aliskiren.

SFC has emerged as a superior alternative to HPLC for chiral separations, championing the principles of green chemistry.[11] It utilizes supercritical carbon dioxide (CO₂) as the main mobile phase, which is non-toxic, non-flammable, and readily available.[11]

Causality of Experimental Choices:

  • Mobile Phase: Supercritical CO₂ has low viscosity and high diffusivity, allowing for much higher flow rates and faster separations than HPLC without sacrificing efficiency.[6][12] This dramatically increases throughput.

  • Co-solvent: A small amount of a polar organic solvent (e.g., ethanol, methanol) is added as a co-solvent to modulate mobile phase strength and improve analyte solubility.[13]

  • Efficiency & Sustainability: The primary component of the mobile phase is CO₂, which is simply vented off post-collection, drastically reducing the volume of organic solvent requiring evaporation.[12] This saves significant time and energy, making SFC both faster and more environmentally friendly than HPLC.[13][14]

Experimental Protocol: Preparative SFC Purification

  • Analytical Method Screening:

    • Column: Chiralpak IC (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ / Ethanol (Gradient or Isocratic, e.g., 85:15 v/v).

    • Flow Rate: 3-4 mL/min.

    • Outlet Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at 228 nm.

    • Objective: Optimize co-solvent percentage to achieve baseline separation in the shortest possible time.

  • Preparative Scale-Up:

    • Column: Chiralpak IC (21 x 250 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ / Ethanol with the optimized ratio from screening.

    • Flow Rate: 80-100 mL/min.

    • Sample Preparation: Dissolve the crude mixture in the co-solvent (Ethanol) to the highest possible concentration.

    • Injection: Perform stacked injections tailored to the instrument's capabilities.

    • Fraction Collection: Collect fractions using a cyclone separator. The CO₂ depressurizes and vents as a gas, leaving the purified compound dissolved in a small volume of co-solvent.

    • Post-Purification: Remove the small volume of co-solvent via rotary evaporation or lyophilization.

Data Presentation: SFC Parameter Summary

ParameterAnalytical ScalePreparative Scale
Column Chiralpak IC (4.6 x 150 mm, 5 µm)Chiralpak IC (21 x 250 mm, 5 µm)
Mobile Phase CO₂ / Ethanol (e.g., 85:15)CO₂ / Ethanol (e.g., 85:15)
Flow Rate 3-4 mL/min80-100 mL/min
Outlet Pressure 150 bar150 bar
Temperature 40 °C40 °C
Sample Load ~15 µg50-150 mg per injection

SFC_Workflow cluster_prep Preparation cluster_sfc SFC System cluster_post Post-Processing Crude Crude Aliskiren Isomer Mixture Dissolve Dissolve in Co-Solvent (Ethanol) Crude->Dissolve Pump Pump & Mixer Dissolve->Pump CO2 Supercritical CO₂ Source CO2->Pump Inject Inject onto Preparative Column Pump->Inject Separate Chiral Separation Inject->Separate BPR Back Pressure Regulator Separate->BPR Collect Cyclone Separator BPR->Collect Depressurize Vent Vent CO₂ Gas Collect->Vent Evaporate Evaporate Co-Solvent Collect->Evaporate Pure High-Purity (2R)-Aliskiren Evaporate->Pure

Caption: Workflow for final purification via anti-solvent crystallization.

Quality Control and Final Validation

The final isolated material must be rigorously tested to confirm its identity and purity.

  • Enantiomeric Purity: Analyze the crystalline material using the developed analytical HPLC or SFC method to confirm enantiomeric excess (e.e.), which should be ≥99.5%.

  • Chemical Purity: Use a standard reversed-phase HPLC method to assess for any other chemical impurities. [15][16][17]* Identity Confirmation: Confirm the chemical structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This application note provides a comprehensive and validated framework for the isolation and purification of the (2R)-Aliskiren reference standard. By employing advanced chromatographic techniques like preparative SFC for its efficiency and sustainability, or the robust and scalable preparative HPLC, followed by a meticulous crystallization step, researchers can reliably produce a high-purity reference standard. A well-characterized (2R)-Aliskiren standard is indispensable for the accurate validation of quality control methods, ensuring the stereochemical integrity, safety, and efficacy of the Aliskiren drug product.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Available from: [Link]

  • Toribio, L., et al. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Wu, D. R., et al. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available from: [Link]

  • Alvarez, A. J., et al. (2012, May 1). Continuous Crystallization of Aliskiren Hemifumarate. Crystal Growth & Design. Available from: [Link]

  • Dispas, A., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: [Link]

  • Mascia, S., et al. (2012). Continuous Crystallization of Aliskiren Hemifumarate. ResearchGate. Available from: [Link]

  • SIELC Technologies. Preparative HPLC Service. Available from: [Link]

  • Gouda, A. A., et al. (2014, November 15). A stability-indicating HPLC method for the quantification of aliskiren and hydrochlorothiazide in a pharmaceutical formulation. Journal of AOAC International. Available from: [Link]

  • Ashok, S., et al. (2012, June 24). A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples. Journal of Chromatographic Science. Available from: [Link]

  • de Oliveira, A. M., et al. (2014). Determination of Aliskiren in Tablet Dosage Forms by a Validated Stability-indicating RP-LC Method. Journal of Chromatographic Science. Available from: [Link]

  • Sreekanth, N., et al. (2018, February 23). Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC. Juniper Publishers. Available from: [Link]

  • Meingassner, C., et al. (2016). Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of Aliskiren and Enalapril in Children: An Application in Serum, Urine, and Saliva. Clinical and Translational Science. Available from: [Link]

  • Jain, P. S., et al. (2015, July 30). QUANTITATIVE SIMULTANEOUS DETERMINATION OF ALISKIREN HEMIFUMARATE AND HYDROCHLOROTHIAZIDE IN COMBINED TABLET FORMULATION BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Shimadzu. Preparative HPLC Systems. Available from: [Link]

  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System. Available from: [Link]

  • Ardena. Preparative HPLC Purification. Available from: [Link]

  • ResearchGate. Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Available from: [Link]

  • Nam, G., & Ko, Y. (2012). A Total Synthesis of Aliskiren. ResearchGate. Available from: [Link]

  • Pharmaffiliates. Aliskiren-impurities. Available from: [Link]

  • ResearchGate. Aliskiren: analytical review for estimation in pharmaceutical formulations. Available from: [Link]

  • Veeprho. Aliskiren Impurities and Related Compound. Available from: [Link]

  • World Intellectual Property Organization. (2008, May 29). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • U.S. Patent No. US8119841B2. (2012). Crystalline forms of aliskiren hemifumarate. Google Patents.
  • Champagne, P. A., et al. (2010, March 17). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Organic Letters. Available from: [Link]

  • U.S. Food and Drug Administration. (2009, April 23). PHARMACOLOGY REVIEW(S). Available from: [Link]

  • Google Patents. (2012). Synthesis of aliskiren - WO2012052829A1.
  • Negretti, S., et al. (2016, January 5). Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (2013). Process for the preparation of aliskiren - WO2013144979A1.
  • Scriba, G. K. E. (2017). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology.
  • Pharmaceutical Outsourcing. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Veeprho. Aliskiren Hemifumarate (RRRS Isomer) Impurity. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Chiral Separation of Aliskiren and its (2R)-Epimer

Abstract This document provides a detailed technical guide for the enantioselective separation of Aliskiren and its (2R)-epimer, a critical step in the development and quality control of this direct renin inhibitor. Alis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the enantioselective separation of Aliskiren and its (2R)-epimer, a critical step in the development and quality control of this direct renin inhibitor. Aliskiren possesses four chiral centers, making stereoisomeric purity a paramount concern for ensuring therapeutic efficacy and safety. This guide delves into the principles and practical application of High-Performance Liquid Chromatography (HPLC) for this challenging separation. It is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methodologies.

Introduction: The Imperative of Chiral Purity for Aliskiren

Aliskiren, chemically described as (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide, is the first in a class of direct renin inhibitors for the treatment of hypertension.[1] The molecule's complex three-dimensional structure, arising from its four stereocenters, means that numerous stereoisomers are possible. However, only the (2S,4S,5S,7S)-isomer possesses the desired pharmacological activity.

The presence of diastereomers and enantiomers, such as the (2R)-epimer, can introduce risks of inactivity or unforeseen toxicological effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the marketing of only the active enantiomer of chiral drugs unless the racemic mixture is justified.[2][3] Therefore, developing precise and validated analytical methods to separate and quantify these stereoisomers is not merely an analytical challenge but a regulatory and safety necessity.[2][3] This guide focuses on chromatographic techniques, primarily HPLC, which are the most powerful and widely used for resolving enantiomers in the pharmaceutical industry.[3][4]

The Principle of Chiral Recognition via HPLC

Direct chiral separation by HPLC is achieved by employing a Chiral Stationary Phase (CSP).[2] These phases create a chiral environment where the two enantiomers of a racemic compound form transient, diastereomeric complexes with the chiral selector of the CSP. One enantiomer will typically exhibit a stronger interaction with the CSP, leading to a longer retention time and enabling separation.

Among the most successful and versatile CSPs are those based on polysaccharides, such as cellulose or amylose derivatives.[2][5] The chiral recognition mechanism on these phases is a complex interplay of forces including:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance

These interactions occur within the chiral grooves and cavities of the polysaccharide polymer structure, allowing the CSP to differentiate between the subtle three-dimensional differences of the enantiomers.[2][6]

Application Note: HPLC Separation on an Immobilized Polysaccharide CSP

A highly effective method for the enantioseparation of Aliskiren hemifumarate has been demonstrated using an immobilized polysaccharide-based CSP.[7] Immobilized CSPs are covalently bonded to the silica support, which grants them enhanced durability and compatibility with a wider range of solvents compared to coated CSPs.

Causality Behind Experimental Choices
  • Column Selection (Chiralpak IC): The Chiralpak IC column contains amylose tris(3,5-dichlorophenylcarbamate) as the chiral selector. This selector is known for its broad enantioselectivity. The choice of an immobilized phase is strategic, allowing for more aggressive column washing and the use of solvents that might damage a coated phase, thus extending column lifetime and method robustness.

  • Mobile Phase (Polar Organic Mode): The use of a polar organic mobile phase, specifically acetonitrile with a basic additive, provides a unique selectivity profile.[7]

  • Basic Additive (n-butylamine): Aliskiren is a basic compound due to its primary amine group. The addition of a small amount of a basic modifier like n-butylamine to the mobile phase is crucial. It acts as a competing base, preventing strong, non-enantioselective interactions between the analyte and residual acidic silanol groups on the silica support. This results in significantly improved peak shape, reduced tailing, and better overall resolution.

Detailed Experimental Protocol

The following protocol is adapted from a validated method for the enantioseparation of Aliskiren.[7]

ParameterSpecification
Instrumentation Standard HPLC or UHPLC system with UV/PDA detector
Chiral Stationary Phase Chiralpak IC (Immobilized amylose tris(3,5-dichlorophenylcarbamate)), 5 µm
Column Dimensions 250 x 4.6 mm
Mobile Phase Acetonitrile / n-butylamine (100:0.1, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (controlled, e.g., 25 °C, recommended for reproducibility)
Detection Wavelength 228 nm
Injection Volume 10 µL
Sample Preparation Dissolve Aliskiren reference standard or sample in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
Step-by-Step Methodology
  • System Preparation: Equilibrate the Chiralpak IC column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Run the analysis for a sufficient time to allow for the elution of both the desired (S)-Aliskiren and the (R)-epimer.

  • Analysis: Identify the peaks corresponding to the two enantiomers. The method described is capable of achieving a resolution factor (Rs) greater than 3.0, indicating a baseline separation.[7]

Visualization of Workflows and Mechanisms

A logical workflow is essential for efficient chiral method development. The process begins with selecting a set of diverse CSPs and screening them under various chromatographic modes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization & Validation start Define Analyte (Aliskiren) screen Screen diverse CSPs (e.g., Chiralpak IA, IB, IC) under multiple modes (NP, PO, RP) start->screen eval Evaluate Resolution (Rs), Peak Shape, and Retention Time screen->eval decision Rs > 1.5? eval->decision decision->screen No optimize Optimize Mobile Phase (Co-solvents, Additives) & Temperature decision->optimize Yes validate Validate Method (ICH Guidelines) optimize->validate

Caption: A generalized workflow for chiral method development, from screening to validation.

The mechanism of separation relies on the differential interaction between the enantiomers and the chiral stationary phase.

G cluster_CSP Chiral Stationary Phase (CSP) Groove cluster_Enantiomers Analyte Enantiomers CSP H-Bond Acceptor π-System (Phenyl Ring) Steric Hindrance Site R_enantiomer (R)-Epimer (Weaker Interaction) R_enantiomer:n->CSP:f0 H-Bond R_enantiomer:s->CSP:f2 Steric Clash S_enantiomer (S)-Aliskiren (Stronger Interaction) S_enantiomer:n->CSP:f0 H-Bond S_enantiomer:n->CSP:f1 π-π Stack S_enantiomer:s->CSP:f2 Favorable Fit

Caption: Conceptual model of enantiomer interaction with a polysaccharide-based CSP.

Concluding Remarks

The successful chiral separation of Aliskiren and its (2R)-epimer is readily achievable using modern HPLC techniques with polysaccharide-based chiral stationary phases. The provided protocol, utilizing a Chiralpak IC column in polar organic mode, offers a robust and high-resolution starting point for quality control and purity testing. Understanding the principles of chiral recognition and the rationale behind the selection of columns and mobile phases is key to developing and troubleshooting these critical analytical methods. As with any chromatographic method, further optimization of flow rate, temperature, and mobile phase composition may be required to meet specific analytical targets.

References
  • Aliskiren: analytical review for estimation in pharmaceutical formulations. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC. (2018, February 23). Juniper Publishers. Retrieved March 26, 2026, from [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. (n.d.). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF DISSOLUTION TEST METHOD FOR ALISKIREN IN TABLET BY HPLC. (n.d.). Academia.edu. Retrieved March 26, 2026, from [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2021). SCIRP. Retrieved March 26, 2026, from [Link]

  • Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma. (2015, March 15). PubMed. Retrieved March 26, 2026, from [Link]

  • A RP-HPLC method development and validation for the estimation of aliskiren hemifumarate in bulk and pharmaceutical dosage forms. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 26, 2026, from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 26, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ALISKIREN AND AMLODIPINE IN TABLET DOSAGE FORM. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved March 26, 2026, from [Link]

  • A SIMPLE AND SENSITIVE METHOD FOR THE DETERMINATION OF ALISKIREN HEMIFUMARATE USING HPLC-UV DETECTION. (2011). Rasayan Journal of Chemistry. Retrieved March 26, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved March 26, 2026, from [Link]

  • VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ALISKIREN AND VALSARTAN IN TABLET DOSAGE FORM. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 26, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 26, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. Retrieved March 26, 2026, from [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). John Wiley & Sons. Retrieved March 26, 2026, from [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020, April 21). PubMed. Retrieved March 26, 2026, from [Link]

  • Clinical pharmacokinetics and pharmacodynamics of aliskiren. (2008). PubMed. Retrieved March 26, 2026, from [Link]

Sources

Method

sample preparation protocols for (2R)-Aliskiren extraction from API

An Application Note and Protocol for the Chiral Extraction of (2R)-Aliskiren from Active Pharmaceutical Ingredient (API) Introduction: The Criticality of Enantiomeric Purity in Aliskiren Aliskiren, the first-in-class dir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Chiral Extraction of (2R)-Aliskiren from Active Pharmaceutical Ingredient (API)

Introduction: The Criticality of Enantiomeric Purity in Aliskiren

Aliskiren, the first-in-class direct renin inhibitor, is a cornerstone in the management of hypertension.[1][2] It is chemically defined as (2S,4S,5S,7S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]octanamide.[3][4] The molecule possesses four chiral centers, leading to the existence of multiple stereoisomers. The therapeutically active and approved form is the single (S,S,S,S) diastereomer.[3] The other enantiomers, such as the (2R) form, are considered impurities and may exhibit different pharmacological or toxicological profiles, or be therapeutically inert.[5][6]

For this reason, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.[6] The ability to accurately and reliably extract and quantify the undesired (2R)-Aliskiren enantiomer from the bulk Active Pharmaceutical Ingredient (API) is paramount for quality control in the pharmaceutical industry. This ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.

This application note provides detailed, field-proven protocols for the extraction of (2R)-Aliskiren from the API using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These sample preparation methods are coupled with a validated chiral High-Performance Liquid Chromatography (HPLC) method for precise quantification.

Physicochemical Properties of Aliskiren

A thorough understanding of Aliskiren's physicochemical properties is fundamental to designing a robust extraction protocol. These properties govern its behavior in different solvent systems and pH environments.

PropertyValueSource
Molecular FormulaC30H53N3O6[2][7]
Molecular Weight551.76 g/mol (free base)[2][8]
pKa9.49[7][8]
logP (octanol/water)2.45 (at pH 7.4)[7][8]
Water SolubilityHighly soluble (as hemifumarate salt)[3][7][9]
AppearanceWhite to slightly yellowish crystalline powder[3]

The pKa of 9.49 indicates that Aliskiren is a basic compound. This is a critical parameter for both LLE and SPE, as the charge state of the molecule can be manipulated by adjusting the pH of the sample solution to optimize its retention on a solid phase or its partitioning between immiscible liquids. The logP value suggests moderate lipophilicity, which allows for effective extraction into organic solvents under the right conditions.

Experimental Workflow Overview

The overall process involves the initial preparation of the Aliskiren API sample, followed by extraction of the target (2R)-enantiomer using either SPE or LLE, and concluding with analysis by chiral HPLC.

Aliskiren Extraction Workflow cluster_Prep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis API_Sample Weigh Aliskiren API Dissolution Dissolve in Diluent API_Sample->Dissolution SPE_Protocol Protocol A: Solid-Phase Extraction (SPE) Dissolution->SPE_Protocol Option 1 LLE_Protocol Protocol B: Liquid-Liquid Extraction (LLE) Dissolution->LLE_Protocol Option 2 HPLC_Analysis Chiral HPLC Analysis SPE_Protocol->HPLC_Analysis LLE_Protocol->HPLC_Analysis Data_Processing Quantify (2R)-Aliskiren HPLC_Analysis->Data_Processing

Caption: Workflow for (2R)-Aliskiren extraction and analysis.

Protocol A: Solid-Phase Extraction (SPE)

SPE is a highly efficient and clean method for sample preparation, minimizing solvent usage compared to traditional LLE. This protocol utilizes a reversed-phase SPE cartridge, which retains analytes based on hydrophobic interactions.

Causality: Aliskiren, with its moderate lipophilicity (logP 2.45), will be retained on the non-polar stationary phase of the SPE cartridge from an aqueous solution. Interfering polar impurities will pass through. The retained Aliskiren is then selectively eluted with an organic solvent.

Materials and Reagents:

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg / 1 mL)

  • Aliskiren API Sample

  • Methanol (HPLC Grade)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH)

  • Acetonitrile (HPLC Grade)

  • SPE Vacuum Manifold

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the Aliskiren API sample.

    • Dissolve the sample in 10 mL of a diluent (e.g., Acetonitrile/Water 90:10 v/v) to create a stock solution.[1]

    • Dilute 1 mL of this stock solution with 9 mL of deionized water to create the sample loading solution. This ensures the sample is in a sufficiently polar environment for retention on the C18 phase.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges onto the vacuum manifold.

    • Condition the cartridges by passing 2 mL of Methanol through the sorbent bed. Do not allow the cartridge to dry.

    • Equilibrate the cartridges by passing 2 mL of deionized water. Ensure about 1 mm of water remains above the sorbent bed to prevent drying.

  • Sample Loading:

    • Load the entire 10 mL of the prepared sample loading solution onto the conditioned cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a slow, consistent flow rate (approx. 1-2 mL/min).

  • Washing Step:

    • Wash the cartridge with 2 mL of deionized water to remove any residual polar impurities.

    • Follow with a wash of 2 mL of a 5% Methanol in water solution to remove slightly less polar impurities without eluting the analyte.

    • Dry the cartridge thoroughly under full vacuum for 5-10 minutes to remove all aqueous solvent. This step is critical for ensuring efficient elution in the next step.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the retained Aliskiren enantiomers from the cartridge by passing 2 mL of an elution solvent (e.g., Methanol with 0.5% NH₄OH) through the sorbent. The basic modifier helps to ensure Aliskiren is in its neutral, less polar form, facilitating elution.

    • Collect the eluate for analysis.

  • Final Preparation:

    • The collected eluate can typically be injected directly into the HPLC system. If necessary, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential partitioning of a compound between two immiscible liquid phases.[10]

Causality: By adjusting the pH of the aqueous sample solution to a value above Aliskiren's pKa (9.49), the molecule will be deprotonated and exist in its neutral, more lipophilic form. This significantly enhances its partitioning into a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.

Materials and Reagents:

  • Aliskiren API Sample

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution, 1 M

  • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (HPLC Grade)

  • Sodium Sulfate (anhydrous)

  • Centrifuge and centrifuge tubes (15 mL)

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the Aliskiren API sample into a 15 mL centrifuge tube.

    • Dissolve the sample in 5 mL of deionized water.

  • pH Adjustment:

    • Add 1 M NaOH dropwise to the aqueous solution while vortexing until the pH is adjusted to approximately 11-12. This ensures Aliskiren is in its free base form.

  • Liquid-Liquid Extraction:

    • Add 5 mL of MTBE to the centrifuge tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of Aliskiren into the organic phase.

    • Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully pipette the upper organic layer (MTBE) and transfer it to a clean tube.

    • Repeat the extraction (steps 3 and 4) on the remaining aqueous layer with a fresh 5 mL aliquot of MTBE to maximize recovery. Combine the organic extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Decant the dried organic solvent into a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried residue in 1 mL of the HPLC mobile phase.

    • Vortex to ensure complete dissolution. The sample is now ready for injection.

Chiral HPLC Analytical Method

This method is designed for the enantioselective separation of (S)-Aliskiren and the target impurity, (2R)-Aliskiren. The use of a chiral stationary phase (CSP) is essential for this separation.[5]

Trustworthiness: A Self-Validating System The reliability of this method is ensured through a system suitability test performed before sample analysis. The resolution factor (Rs) between the (S)-Aliskiren and (R)-Aliskiren peaks must be greater than 3.0.[1][11] This confirms that the chromatographic system is capable of adequately separating the two enantiomers, providing confidence in the quantitative results.

Instrumentation and Conditions:

ParameterSpecification
Instrument HPLC or UPLC system with UV Detector
Column Chiralpak-IC (250 x 4.6 mm, 5 µm) or equivalent immobilized polysaccharide-based CSP
Mobile Phase Acetonitrile : n-butylamine (100:0.1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 228 nm
Injection Volume 20 µL
Diluent Acetonitrile : Water (90:1, v/v)

(This method is based on a validated procedure for Aliskiren enantiomeric purity.[1][12])

Analysis and Quantification:

  • Inject a standard solution containing both (S)- and (R)-Aliskiren to determine their respective retention times and confirm system suitability.

  • Inject the prepared sample extracts.

  • The (R)-isomer is the impurity to be quantified. The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-isomer using this method have been reported to be approximately 0.2 µg/mL and 0.6 µg/mL, respectively.[1]

  • Calculate the percentage of the (2R)-Aliskiren impurity based on the peak area response relative to the total area of both enantiomer peaks.

Comparative Summary of Extraction Protocols

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Hydrophobic retention on a solid sorbentPartitioning between immiscible liquids
Selectivity High, due to specific wash/elute stepsModerate, dependent on pH and solvent choice
Solvent Usage LowHigh
Speed/Throughput High, easily automatedModerate, can be labor-intensive
Extract Cleanliness Generally very highCan be lower, risk of emulsions
Primary Advantage Cleaner extracts and automation potentialLow cost and simple equipment

References

  • Analytical method development and validation for the estimation of Aliskiren Hemifumarate and Hydrochlorothiazide in bulk and pharmaceutical. (n.d.). Shodhganga. Retrieved from [Link]

  • Ashok, S., Varma, M. S., & Srinivasan, S. (2012). A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples. Journal of Chromatographic Science, 50(6), 498–502. Available at: [Link]

  • Patel, D. B., & Captain, A. D. (2014). Analytical method development and validation of aliskiren and valsartan in bulk and tablet dosage form by RP-HPLC. ResearchGate. Available at: [Link]

  • Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection. (2013). ResearchGate. Available at: [Link]

  • Yadav, N., & Goyal, A. (2014). Method development and validation of aliskiren in tablet formulation by UV spectrophotometric methods. International Journal of Pharmaceutical and Chemical Analysis, 1(1), 22-27.
  • Seshachalam, U., Kothapalli, L., & Haribabu, B. (2015). Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma. PubMed. Available at: [Link]

  • Karunakaran, A., et al. (2017). Analytical Method Development and Validation of a Dissolution Method for Aliskiren Hemifumarate and Hydrochlorthiazide in Bulk and in Combined Tablet Dosage From by UPLC. Taylor & Francis Online. Available at: [Link]

  • Patil, S. V., et al. (2020). Aliskiren: analytical review for estimation in pharmaceutical formulations. ResearchGate. Available at: [Link]

  • Aliskiren. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Aliskiren. (n.d.). The Merck Index Online. Retrieved from [Link]

  • Burckhardt, B., Tins, J., & Laeer, S. (2013). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. PubMed. Available at: [Link]

  • PHARMACOLOGY REVIEW(S). (2009). U.S. Food and Drug Administration. Available at: [Link]

  • Gradman, A. H., & Kad, R. (2008). Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. Vascular Health and Risk Management, 4(1), 9–18. Available at: [Link]

  • Gažák, R., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155.
  • Pappa, H., et al. (2010). Determination of Aliskiren in Tablet Dosage Forms by a Validated Stability-indicating RP-LC Method.
  • Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC. (2015). International Journal of Chemical and Pharmaceutical Analysis, 2(4).
  • Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. (n.d.). ResearchGate. Retrieved from [Link]

  • Reddy, B. M., & Rao, N. R. (2018). Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC. Juniper Publishers.
  • Saleem, T. K. M., et al. (2010). Aliskiren: A Novel, Orally Active Renin Inhibitor.
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. Retrieved from [Link]

  • Synthesis of aliskiren. (2012). Google Patents.
  • Aliskiren API Suppliers. (n.d.). apicule. Retrieved from [Link]

  • Scriba, G. K. E., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058.
  • Harada, N. (2016).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution of Aliskiren and (2R)-Aliskiren

Welcome to the Analytical Method Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals facing critical co-elution issues between the ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals facing critical co-elution issues between the active pharmaceutical ingredient (API) Aliskiren (2S, 4S, 5S, 7S) and its epimeric impurity, (2R)-Aliskiren.

This guide moves beyond generic advice, detailing the thermodynamic and spatial causality behind stereoisomer separation to help you build a robust, self-validating chromatographic system.

Part 1: Expert Insights & Mechanistic FAQs

Q1: Why do Aliskiren and (2R)-Aliskiren co-elute on standard C18 reversed-phase columns? A: Aliskiren and its (2R)-epimer are diastereomers. While diastereomers theoretically possess different physicochemical properties, the inversion specifically at the C2 position of Aliskiren does not significantly alter the molecule's overall hydrophobic surface area or its pKa[1]. Consequently, their partitioning behavior on achiral alkyl-bonded phases (like C18) is nearly identical, leading to critical co-elution. To resolve them, the stationary phase must provide a 3D chiral environment capable of distinguishing the spatial orientation of the C2 substituent through steric fit, hydrogen bonding, and dipole-dipole interactions.

Q2: What stationary phase chemistry is required to break this co-elution? A: We strongly recommend transitioning from achiral C18 columns to an immobilized polysaccharide-based chiral stationary phase (CSP), specifically Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica)[2]. The carbamate linkages on this CSP provide targeted hydrogen-bonding sites, while the phenyl rings offer π−π interactions. The helical spatial arrangement of the polysaccharide backbone creates chiral cavities that differentially include the 2S and 2R configurations, achieving baseline resolution.

Q3: Why use Polar Organic Mode (POM) instead of standard Reversed-Phase (RP) conditions? A: In standard RP conditions (high aqueous content), water molecules aggressively compete for the hydrogen-bonding sites on the carbamate linkages of the CSP, effectively "masking" the chiral recognition mechanism. By using Polar Organic Mode (e.g., 100% Acetonitrile), we eliminate this competition, allowing the subtle stereochemical differences between the 2S and 2R epimers to dictate retention[2].

Part 2: Validated Experimental Protocol

The following methodology is a self-validating system. By strictly controlling the basic additive concentration, you ensure that any loss of resolution is directly attributable to column fouling rather than mobile phase pH drift.

Step-by-Step Methodology: Chiralpak IC in Polar Organic Mode
  • Column Preparation: Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm). Flush the system with 100% HPLC-grade Acetonitrile for 30 minutes at 0.5 mL/min to remove any storage solvents.

  • Mobile Phase Formulation: Prepare a mixture of Acetonitrile and n-butylamine in a 100:0.1 (v/v) ratio[2].

    • Causality Check: The n-butylamine acts as a basic additive to suppress the ionization of Aliskiren's basic functional groups. This prevents secondary electrostatic interactions with residual silanols on the silica support, which is the primary cause of peak tailing.

  • System Equilibration: Pump the mobile phase at 1.0 mL/min until the baseline is stable (approximately 45-60 minutes). Set the column oven temperature to exactly 25°C to maintain consistent thermodynamic exchange rates.

  • Sample Preparation: Dissolve the Aliskiren sample (containing the (2R)-impurity) directly in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection and Detection: Inject 10 µL of the sample. Monitor the eluate using a UV/Vis or PDA detector set to 228 nm.

  • System Suitability Validation: Confirm that the resolution ( Rs​ ) between Aliskiren and (2R)-Aliskiren is ≥3.0 . The limit of detection (LOD) for the (2R)-isomer should be validated at ≤0.2μg/mL [2].

Part 3: Troubleshooting Scenarios

Issue: Severe peak tailing of the Aliskiren main peak.

  • Root Cause: Degradation or evaporation of the basic additive, leading to exposed silanol interactions.

  • Solution: Ensure the n-butylamine additive is freshly prepared daily. Volatile amines evaporate from the solvent reservoir, shifting the apparent pH. Alternatively, switch to diethylamine (DEA) at 0.1% and cap the reservoir tightly.

Issue: Sudden loss of resolution ( Rs​<1.5 ) after multiple injections.

  • Root Cause: Column fouling or accumulation of highly polar matrix components blocking the chiral cavities.

  • Solution: Wash the Chiralpak IC column with a stronger polar solvent (e.g., 100% methanol or ethanol) at 0.5 mL/min for 2 hours, then re-equilibrate with the mobile phase. Because Chiralpak IC is an immobilized phase, it is highly robust against diverse organic solvents compared to coated chiral phases.

Part 4: Quantitative Data Presentation

The table below summarizes the expected chromatographic parameters when shifting from a standard achiral method to the optimized chiral method.

Chromatographic ParameterStandard C18 (Achiral)Chiralpak IC (Polar Organic Mode)
Mobile Phase Water / Acetonitrile / Phosphoric AcidAcetonitrile / n-butylamine (100:0.1)
Retention Time (Aliskiren) ~3.68 min~9.5 min
Retention Time (2R-epimer) ~3.68 min~12.2 min
Resolution ( Rs​ ) 0.0 (Critical Co-elution)> 3.0 (Baseline Resolution)
Limit of Detection (2R) N/A0.2 µg/mL
Peak Symmetry (Tailing Factor) > 1.8 (Prone to tailing)1.0 - 1.2 (Highly symmetrical)

Part 5: Workflow & Mechanistic Visualizations

Workflow step1 Identify Co-elution: Aliskiren & (2R)-Aliskiren step2 Switch Stationary Phase: C18 to Chiralpak IC step1->step2 step3 Optimize Mobile Phase: Acetonitrile + 0.1% n-butylamine step2->step3 step4 Set Parameters: Flow: 1.0 mL/min | Temp: 25°C step3->step4 step5 Detection: UV at 228 nm step4->step5 step6 Outcome: Baseline Resolution (Rs > 3.0) step5->step6

Figure 1: Step-by-step workflow for optimizing the HPLC separation of Aliskiren epimers.

Mechanism csp Chiralpak IC (Polysaccharide CSP) hbond Hydrogen Bonding (Carbamate Linkages) csp->hbond steric Steric Inclusion (Chiral Cavities) csp->steric api Aliskiren (2S,4S,5S,7S) hbond->api Strong epimer (2R)-Aliskiren Epimer hbond->epimer Weak steric->api Optimal Fit steric->epimer Spatial Mismatch

Figure 2: Chiral recognition mechanism distinguishing the 2S API from the 2R epimer.

References

  • Source: ResearchGate (researchgate.net)
  • Source: MDPI (mdpi.com)

Sources

Optimization

minimizing (2R)-Aliskiren formation during aliskiren hemifumarate scale-up

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals facing stereochemical degradation—specifically the formation of the (2R)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals facing stereochemical degradation—specifically the formation of the (2R)-epimer—during the scale-up synthesis of Aliskiren hemifumarate.

Aliskiren is a complex direct renin inhibitor possessing four contiguous chiral centers (2S, 4S, 5S, 7S). During industrial scale-up, the loss of stereocontrol at the C2 position (the 2-isopropyl group) is a critical quality attribute failure, resulting in the formation of the (2R)-Aliskiren impurity, formally identified in impurity profiling as Diastereomer 8[1]. This guide dissects the mechanistic root causes of this epimerization and provides field-proven, self-validating protocols to eliminate it.

Mechanistic Overview: The Origin of the (2R)-Epimer

The most significant risk for (2R)-epimerization occurs during the late-stage convergent synthesis—specifically during the aminolysis (ring-opening) of the C-8 lactone intermediate with 3-amino-2,2-dimethylpropanamide[2].

Because the C2 proton is situated alpha to the lactone carbonyl, it is relatively acidic. Traditional protocols utilize basic promoters (such as triethylamine combined with 2-hydroxypyridine) at elevated temperatures. Under these conditions, the base can abstract the alpha-proton, destroying the (2S) stereocenter and forming an achiral enolate intermediate. Upon reprotonation, thermodynamic control often leads to stereochemical inversion, yielding the highly undesirable (2R)-epimer[1].

Workflow A C-8 Lactone Intermediate B Lactone Aminolysis (Ring Opening) A->B C Boc-Deprotection B->C Desired Pathway F (2R)-Aliskiren Impurity (Epimerization) B->F Base-Catalyzed Side Reaction D Salt Formation (Fumaric Acid) C->D E Aliskiren Hemifumarate (2S, 4S, 5S, 7S) D->E

Fig 1: Late-stage Aliskiren synthesis workflow highlighting the (2R)-epimerization risk point.

Mechanism N1 (2S)-Lactone (Chiral C2 Center) N2 Base Abstracts α-Proton (High Temp / Strong Base) N1->N2 N3 Achiral Enolate Intermediate N2->N3 N4 Kinetic Reprotonation (Retention -> 2S) N3->N4 Controlled Conditions N5 Thermodynamic Reprotonation (Inversion -> 2R) N3->N5 Uncontrolled Scale-up N6 (2R)-Epimer Impurity (Diastereomer 8) N5->N6

Fig 2: Mechanism of base-catalyzed C2-epimerization via an achiral enolate intermediate.

Troubleshooting Guide: Process Optimization

Transitioning from Basic to Acidic Promoters

To fundamentally eliminate the enolization pathway, process chemists must abandon strong amine bases during lactone aminolysis. Recent mechanistic investigations demonstrate that aliphatic carboxylic acids can promote this amide bond-forming transformation via a kinetically important proton-transfer step[3]. Because the reaction environment remains slightly acidic to neutral, the alpha-proton is never abstracted, preserving the integrity of the (2S) stereocenter.

Quantitative Data: Lactone Aminolysis Condition Matrix

The following table summarizes the impact of different catalytic promoters on the yield and (2R)-epimer formation during a standardized 100g scale-up trial:

Aminolysis PromoterTemp (°C)Time (h)Isolated Yield (%)(2R)-Epimer Level (%)Scale-Up Suitability
Triethylamine / 2-HP801875.22.85Poor (High epimerization risk)
2-Hydroxypyridine (neat)852471.01.10Moderate (Slow kinetics)
Acetic Acid601288.5< 0.10Excellent
2-Ethylhexanoic Acid 65 10 92.3 < 0.05 Optimal (High organic solubility)

Self-Validating Experimental Protocol: Optimized Lactone Aminolysis

This step-by-step methodology utilizes 2-ethylhexanoic acid as a bifunctional proton-transfer promoter. It is designed as a self-validating system , meaning the process cannot advance to the next stage unless specific In-Process Control (IPC) metrics are met, ensuring causality and preventing downstream failures.

Step 1: Substrate Preparation & Moisture Control

  • Action: Charge a dry reactor with the C-8 lactone intermediate (1.0 eq) and 3-amino-2,2-dimethylpropanamide (1.5 eq). Suspend in anhydrous toluene (10 volumes).

  • Causality: Water acts as a competing nucleophile, leading to irreversible lactone hydrolysis rather than the desired aminolysis.

  • Validation Check: Perform a Karl Fischer (KF) titration on the slurry. System Lock: Do not proceed to Step 2 unless water content is ≤ 0.05%.

Step 2: Acid-Promoted Aminolysis

  • Action: Add 2-ethylhexanoic acid (0.5 eq) as the promoter. Heat the reaction mixture to 65°C under nitrogen.

  • Causality: 2-ethylhexanoic acid remains highly soluble in toluene and activates the lactone carbonyl via hydrogen bonding while simultaneously transferring a proton to the incoming amine, bypassing the enolate pathway entirely[3].

  • Validation Check: Pull aliquots every 2 hours for HPLC analysis. System Lock: Initiate cooling only when unreacted lactone is ≤ 1.0% (Area%).

Step 3: Quench and Phase Separation

  • Action: Cool the reactor to 20°C. Add 5% aqueous NaHCO₃ (5 volumes) and agitate for 30 minutes. Allow phases to separate.

  • Causality: The mild base neutralizes and extracts the 2-ethylhexanoic acid promoter into the aqueous layer, preventing acid-catalyzed Boc-deprotection during concentration.

  • Validation Check: Test the pH of the separated aqueous phase. System Lock: The pH must be between 8.0 and 9.0 to confirm complete promoter removal.

Step 4: Isolation and Chiral Verification

  • Action: Concentrate the organic layer under vacuum and crystallize the product from a heptane/ethyl acetate (8:2) mixture. Filter and dry the solid.

  • Validation Check: Perform Chiral HPLC on the isolated solid. System Lock: Pass criteria for batch release requires the (2R)-epimer (Diastereomer 8) to be < 0.10%.

Frequently Asked Questions (FAQs)

Q: Why does the (2R)-epimer spike during our 50L pilot scale-up, but remains undetectable at the 1L bench scale? A: This is a classic mass transfer and thermal inertia issue. At the 50L scale, heating and cooling cycles take significantly longer. If you are using a basic promoter, the extended time the reaction spends at elevated temperatures (>70°C) during the heat-up and cool-down ramps provides a larger kinetic window for alpha-proton abstraction and subsequent epimerization. Switching to the carboxylic acid protocol detailed above mitigates this thermal sensitivity.

Q: Can upstream steps, such as asymmetric hydrogenation, contribute to the (2R)-impurity? A: Yes. While lactone ring-opening is the primary culprit, the initial C2 stereocenter is established earlier during the asymmetric hydrogenation of the enoate precursor. Substrate impurities (such as residual chlorides from prior synthetic steps) can poison the Rhodium or Ruthenium catalysts. This poisoning forces operators to increase the reaction temperature to achieve full conversion, which directly degrades the enantiomeric excess (ee) and establishes a high baseline level of the (2R)-epimer before you even reach the lactone stage[4].

Q: If a batch fails the chiral validation check with 1.5% of the (2R)-epimer, can we purge it during the final Hemifumarate salt formation? A: No. The (2R)-epimer (Diastereomer 8) has a nearly identical solubility profile to the desired (2S)-product and is notoriously difficult to purge during the final fumaric acid salt formation[1]. It must be controlled upstream. If formed, your only recourse is to recrystallize the Boc-protected intermediate from a highly non-polar solvent system (e.g., pure heptane with minimal ethyl acetate), which will result in a significant yield loss.

References

  • [2] Dong, H., et al. (2005). Practical synthesis of an orally active renin inhibitor aliskiren. Tetrahedron Letters. URL:[Link]

  • [4] Lennon, I. C., et al. (2007). Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. Accounts of Chemical Research. URL:[Link]

  • [3] Foley, M. A., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. URL:[Link]

  • [1] Roopa, A., et al. (2013). Chemistry & Biology Interface: Synthesis and Characterization of Related Substances of Aliskiren Hemifumarate. Chemistry & Biology Interface. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Stationary Phases for (2R)-Aliskiren Separation

Welcome to the Chromatography Technical Support Center. This portal is dedicated to resolving complex chiral separation challenges encountered by analytical researchers and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This portal is dedicated to resolving complex chiral separation challenges encountered by analytical researchers and drug development professionals. Here, we address the specific chromatographic behavior of Aliskiren hemifumarate, a potent direct renin inhibitor containing four chiral centers. The separation of its active (2S, 4S, 5S, 7S) form from the (2R)-epimeric impurity is notoriously difficult but critical for pharmaceutical quality control and regulatory compliance.

Diagnostic Workflow

Before diving into the specific troubleshooting guides, consult the diagnostic logic pathway below to identify the root cause of your separation failure.

G Start Aliskiren Separation Issue Detected CheckCSP Is CSP Immobilized Polysaccharide? (e.g., Chiralpak IC) Start->CheckCSP ChangeCSP Switch to Chiralpak IC (Cellulose derivative) CheckCSP->ChangeCSP No CheckMode Is Mobile Phase Polar Organic? CheckCSP->CheckMode Yes ChangeCSP->CheckMode ChangeMode Switch to 100% Acetonitrile CheckMode->ChangeMode No CheckPeak Are Peaks Tailing or Broad? CheckMode->CheckPeak Yes ChangeMode->CheckPeak AddModifier Add 0.1% n-Butylamine (Masks Silanols) CheckPeak->AddModifier Yes Success Baseline Resolution (Rs > 3.0) Achieved CheckPeak->Success No AddModifier->Success

Troubleshooting workflow for optimizing (2R)-Aliskiren separation on chiral stationary phases.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the (2R)-epimer of Aliskiren so difficult to separate from the active (2S,4S,5S,7S)-Aliskiren? A: Aliskiren is a structurally complex molecule containing four stereocenters and multiple functional groups, including an amide, an ether, and a secondary amine[1]. The (2R)-isomer is an epimeric impurity that differs from the active drug at only a single stereocenter. Because the overall 3D conformation and physicochemical properties of the two epimers are nearly identical, traditional achiral stationary phases cannot resolve them. Successful separation requires a highly specific chiral selector capable of precise steric differentiation and targeted hydrogen-bonding interactions to recognize the spatial orientation of the 2-position.

Q2: Which Chiral Stationary Phase (CSP) chemistry yields the highest resolution for Aliskiren epimers? A: Immobilized polysaccharide-derived CSPs—specifically Chiralpak IC—are the gold standard for this application[1]. Chiralpak IC utilizes a cellulose tris(3,5-dichlorophenylcarbamate) chiral selector immobilized on a silica gel matrix. The causality behind its success lies in the electron-withdrawing chloro groups on the phenyl ring. These groups increase the acidity of the carbamate NH protons, significantly enhancing hydrogen-bonding interactions with the amide and amine groups of Aliskiren[2]. Furthermore, the immobilization of the polymer allows for compatibility with a wide range of strong organic solvents without risking column degradation.

Q3: Should I use Normal Phase, Reversed-Phase, or Polar Organic Mode (POM) for this separation? A: While reversed-phase modes can achieve partial separation, Polar Organic Mode (POM) is vastly superior for Aliskiren[1]. POM utilizes pure polar organic solvents, which enhance the solubility of the Aliskiren hemifumarate salt and improve mass transfer kinetics within the column. Within POM, Acetonitrile provides the highest selectivity and resolution compared to alcohols like methanol or ethanol[1].

Table 1: Impact of Mobile Phase Modes on Aliskiren Separation (Chiralpak IC)

Separation ModeMobile Phase CompositionResolution Factor (Rs)Peak Shape Characteristics
Reversed-PhaseAcetonitrile / Water mixtures< 1.5Broad, poor efficiency
Polar Organic (Alcohols)100% Methanol + 0.1% DEA~ 2.0Tailing, moderate resolution
Polar Organic (Acetonitrile)100% Acetonitrile + 0.1% n-Butylamine> 3.0Sharp, highly symmetrical

Data synthesized from validated LC methods for Aliskiren enantiomeric purity[1].

Q4: My peaks are excessively broad and tailing. How do I optimize the peak shape? A: Peak tailing in this context is caused by secondary interactions. Aliskiren contains a basic secondary amine. In POM, this amine strongly interacts with residual, unendcapped silanol groups on the silica support of the CSP, leading to severe peak tailing and broadening[1]. To mitigate this, you must add a basic modifier to the mobile phase. Modifiers like diethylamine (DEA) or n-butylamine (n-BUA) act as competing bases, effectively masking the active silanol sites. Utilizing 0.1% (v/v) n-butylamine is highly effective at sharpening the peaks while maintaining baseline resolution[1].

Validated Experimental Protocol: Step-by-Step (2R)-Aliskiren Separation

This self-validating methodology ensures that any deviations in column performance or mobile phase preparation are immediately identifiable via the system suitability criteria.

Step 1: Column and System Preparation

  • Hardware: Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm particle size) into the HPLC system.

  • Thermodynamic Control: Set the column oven temperature strictly to 35°C. Causality: Temperature control is critical because chiral recognition is an enthalpy-driven process; fluctuations will alter the binding kinetics and degrade resolution[1].

Step 2: Mobile Phase Formulation

  • Composition: Measure LC-grade Acetonitrile and n-butylamine to achieve a 100:0.1 (v/v) ratio.

  • Degassing: Sonicate the mixture for 10 minutes or use continuous vacuum filtration. Self-Validation: If baseline drift occurs during the run, it indicates insufficient degassing or modifier evaporation.

Step 3: Diluent and Sample Preparation

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 9:1 (v/v) ratio. This specific ratio ensures complete dissolution of the hemifumarate salt without introducing excessive aqueous content that could disrupt the POM equilibrium[1].

  • Sample: Dissolve the Aliskiren bulk sample in the diluent to a target concentration of 2.0 mg/mL.

Step 4: Chromatographic Execution

  • Flow Rate: Set the pump to an isocratic flow of 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Set the UV detector to 228 nm, which corresponds to the optimal absorption maximum for Aliskiren[1].

Step 5: System Suitability and Verification

  • Inject a spiked standard containing both (S)-Aliskiren and (R)-Aliskiren.

  • Acceptance Criteria: The resolution factor (Rs) between the two peaks MUST be > 3.0. If Rs < 3.0, verify the column temperature and ensure the n-butylamine modifier has not degraded. This method is robust enough to detect the (2R)-isomer down to a limit of 0.2 µg/mL[1][3].

References
  • Title: A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: A validated LC method for the determination of the enantiomeric purity of aliskiren hemifumarate in bulk drug samples Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of (2R)-Aliskiren in Reversed-Phase LC

Welcome to the technical support center for troubleshooting challenges with (2R)-Aliskiren analysis in reversed-phase liquid chromatography (RP-LC). This guide is designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting challenges with (2R)-Aliskiren analysis in reversed-phase liquid chromatography (RP-LC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving optimal peak shape for this compound. Here, we move beyond generic advice to explain the "why" behind chromatographic phenomena and provide a systematic approach to problem-solving.

Understanding the Molecule: (2R)-Aliskiren

(2R)-Aliskiren is a potent, non-peptide, orally active inhibitor of renin, an enzyme that plays a key role in the regulation of blood pressure.[1][2] Its chemical structure contains several key functional groups that influence its chromatographic behavior.

Key Structural Features and Physicochemical Properties:

PropertyValue/DescriptionSignificance in RP-LC
Chemical Name (2S,4S,5S,7S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]-octanamide hemifumarate[3]The molecule possesses multiple chiral centers, though this guide focuses on the analysis of the (2R)-enantiomer.
Molecular Formula C30H53N3O6[4]A relatively large and complex molecule.
pKa 9.49[1][4]The presence of a primary amine makes Aliskiren a basic compound. This is a critical factor in peak tailing.
LogP 2.45[4]Indicates moderate hydrophobicity, suitable for reversed-phase separation.
Solubility Highly soluble in water (as hemifumarate salt)[4]Good solubility facilitates sample and mobile phase preparation.

The primary amine in Aliskiren's structure is the main contributor to poor peak shape in RP-LC. At typical mobile phase pH values, this amine group will be protonated, leading to undesirable interactions with the stationary phase.

Frequently Asked Questions (FAQs)

Here are some common questions and quick solutions for troubleshooting poor peak shape with Aliskiren.

Q1: Why is my Aliskiren peak tailing?

Peak tailing for basic compounds like Aliskiren is most often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[5][6] At mid-range pH, these silanols can be deprotonated (SiO-), creating negatively charged sites that interact with the positively charged protonated amine of Aliskiren, leading to tailing.[6]

Quick Fixes:

  • Lower the mobile phase pH: Adjust the pH to 3.0 or lower using an acidic modifier like formic acid or phosphoric acid. This protonates the silanol groups, minimizing secondary interactions.[5]

  • Use a modern, end-capped column: High-purity silica columns (Type B) with proper end-capping have fewer accessible silanol groups.[6]

Q2: My Aliskiren peak is broad. What should I do?

Broad peaks can result from several factors, including column contamination, a mismatch between the sample solvent and mobile phase, or excessive extra-column volume.[7][8]

Quick Fixes:

  • Ensure sample solvent compatibility: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[8][9]

  • Check for system issues: Minimize the length and diameter of tubing, and ensure all connections are secure to reduce extra-column volume.

Q3: Why are my Aliskiren peaks splitting?

Split peaks can indicate a partially blocked column inlet frit, or severe incompatibility between the sample solvent and the mobile phase.[8]

Quick Fixes:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is miscible with and ideally weaker than your mobile phase.[8]

  • Column Maintenance: If the problem persists, try reverse-flushing the column (if permitted by the manufacturer) or replace the guard column.[8]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing

The most critical parameter for achieving good peak shape with Aliskiren is the mobile phase pH.[10] Due to its basic nature (pKa 9.49), controlling the ionization state of both the analyte and the stationary phase is paramount.[1][4]

The Underlying Mechanism:

At a pH below the pKa of the silanol groups (around 3.8-4.5) on the silica support, the silanols are protonated (Si-OH) and less likely to interact with the protonated Aliskiren molecule.[11] Conversely, at a pH well below the pKa of Aliskiren's primary amine, the analyte is fully protonated, ensuring consistent interaction with the stationary phase.

Experimental Protocol: pH Optimization

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (a good starting point).

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 229 nm.[12]

  • Procedure:

    • Prepare mobile phases with different acidic modifiers (e.g., 0.1% trifluoroacetic acid, 25 mM phosphate buffer at pH 3.0).[12][13]

    • Inject a standard solution of Aliskiren and observe the peak shape.

    • Systematically adjust the pH of the aqueous component of the mobile phase (e.g., in 0.5 pH unit increments from pH 2.5 to 4.0).

    • Evaluate the peak asymmetry and tailing factor at each pH. A value close to 1.0 is ideal.

Troubleshooting Workflow for pH Optimization

G start Start: Tailing Peak Observed check_pH Is Mobile Phase pH < 4? start->check_pH lower_pH Action: Lower pH to 2.5-3.0 with Formic or Phosphoric Acid check_pH->lower_pH No eval_shape Evaluate Peak Shape check_pH->eval_shape Yes lower_pH->eval_shape good_shape Result: Symmetrical Peak eval_shape->good_shape Improved persistent_tailing Result: Tailing Persists eval_shape->persistent_tailing Not Improved next_step Proceed to Guide 2: Column Selection & Ion-Pairing persistent_tailing->next_step

Caption: Workflow for mobile phase pH optimization.

Guide 2: Column Selection and the Role of Ion-Pairing Agents

If optimizing the pH does not fully resolve peak tailing, the choice of stationary phase and the use of mobile phase additives should be considered.

Column Chemistry:

  • End-Capped Columns: Modern, high-purity (Type B) silica columns that are "end-capped" are highly recommended. End-capping chemically treats the silica surface to reduce the number of accessible free silanol groups, thereby minimizing their interaction with basic analytes.[6]

  • Alternative Stationary Phases: In some challenging cases, columns with different stationary phases, such as those with embedded polar groups or polymer-based columns, can offer alternative selectivity and improved peak shape.

Ion-Pairing Chromatography:

Ion-pairing agents are additives that contain a hydrophobic region and an ionic group.[14] They can improve the peak shape of charged analytes in two ways:

  • Mobile Phase Interaction: The ion-pairing agent can form a neutral complex with the charged analyte in the mobile phase, which then interacts with the stationary phase.[15][16]

  • Stationary Phase Modification: The hydrophobic part of the ion-pairing agent can adsorb to the stationary phase, creating a dynamic ion-exchange surface that can interact with the charged analyte.[15]

For a basic compound like Aliskiren, an anionic ion-pairing agent such as hexane sulfonic acid can be effective.[17]

Experimental Protocol: Evaluating Ion-Pairing Agents

  • Initial Conditions:

    • Use the optimized pH conditions from Guide 1.

    • Select a C18 or C8 column.

  • Procedure:

    • Prepare the aqueous mobile phase containing a low concentration of an ion-pairing agent (e.g., 5 mM sodium hexane sulfonate).

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the Aliskiren standard and assess the peak shape and retention time.

    • If necessary, adjust the concentration of the ion-pairing agent.

Logical Relationship of Troubleshooting Steps

G start Poor Peak Shape ph_opt 1. Mobile Phase pH Optimization (Target: pH 2.5-3.5) start->ph_opt column_sel 2. Column Selection (High-purity, end-capped C18/C8) ph_opt->column_sel If tailing persists success Optimal Peak Shape ph_opt->success Success ion_pair 3. Consider Ion-Pairing Agents (e.g., Alkyl sulfonates) column_sel->ion_pair If tailing persists column_sel->success Success solvent_misc 4. Sample Solvent & System Checks (Solvent compatibility, dead volume) ion_pair->solvent_misc If issues remain ion_pair->success Success solvent_misc->success Success

Caption: Hierarchical troubleshooting approach.

Summary of Recommended Starting Conditions

For initial method development for (2R)-Aliskiren, the following conditions are recommended as a starting point:

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or C8, 3-5 µm, 4.6 x 100-150 mmMinimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic Acid or 25 mM Phosphate BufferLow pH to suppress silanol activity.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
pH 2.5 - 3.5Ensures protonation of silanols and consistent ionization of Aliskiren.[18]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CCan improve peak shape and reduce viscosity.[19]
Detection (UV) 220-230 nm or 280 nmAliskiren has UV absorbance at these wavelengths.[20][21]
Sample Solvent Initial mobile phase composition or a weaker solventPrevents peak distortion due to solvent effects.[7][9]

By understanding the chemical properties of (2R)-Aliskiren and systematically applying these troubleshooting principles, you can achieve robust and reliable chromatographic results with excellent peak shape.

References

  • Aliskiren - wikidoc. (2014, July 23). Retrieved from [Link]

  • Aliskiren | C30H53N3O6. PubChem. (n.d.). Retrieved from [Link]

  • O'Brien, E., et al. (2007). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and Biophysical Research Communications, 360(3), 527-533. Retrieved from [Link]

  • Ciavarella, A. B., et al. (2010). Determination of Aliskiren in Tablet Dosage Forms by a Validated Stability-indicating RP-LC Method. Journal of Chromatographic Science, 48(8), 668-672. Retrieved from [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Retrieved from [Link]

  • Loeser, E., & Drumm, P. (2012). An Unexpected Observation Concerning the Effect of Anionic Additives on the Retention Behavior of Basic Drugs and Peptides in Reversed-Phase Liquid Chromatography. Journal of Chromatography A, 1247, 55-63. Retrieved from [Link]

  • T1. Poor peak shape. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • RESULTS OF FORCED DEGRADATION STUDY FOR AMLODIPINE AND ALISKIREN. (n.d.). ResearchGate. Retrieved from [Link]

  • A Validated Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Aliskiren Hemifumarate and Amlodipine Besylate in Pharmaceutical Dosage Form. (2015). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv Technology Corporation. Retrieved from [Link]

  • Atmakuri, L. R., et al. (2025). Development of Robust RP-HPLC Method for Concurrent Analysis of Aliskiren and Amlodipine in Combined Tablet Dosage Form. Clinical Therapeutics & Drug B-Regulatory Practices, 2s(9). Retrieved from [Link]

  • Aliskiren. (n.d.). Wikipedia. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Spectroscopy Online. Retrieved from [Link]

  • PHARMACOLOGY REVIEW(S). (2009, April 23). accessdata.fda.gov. Retrieved from [Link]

  • Dai, J., et al. (2005). Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography. Journal of Chromatography A, 1073(1-2), 203-212. Retrieved from [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials. Retrieved from [Link]

  • Kumar, A., et al. (2018). Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC. Journal of Pharmaceutical and Biological Sciences, 6(1), 1-5. Retrieved from [Link]

  • Popa, G., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from [Link]

  • Shah, J., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science, 53(7), 1047-1055. Retrieved from [Link]

  • Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma. (2015). PubMed. Retrieved from [Link]

  • Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase. (2024). MDPI. Retrieved from [Link]

  • Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase. (2024). PMC. Retrieved from [Link]

  • Rapid simultaneous determination of aliskiren and hydrochlorothiazide from their pharmaceutical formulations by monolithic silica HPLC column employing experimental designs. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method Development and Validation of a Dissolution Method for Aliskiren Hemifumarate and Hydrochlorthiazide in Bulk and in Combined Tablet Dosage From by UPLC. (2017). ResearchGate. Retrieved from [Link]

  • VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ALISKIREN AND VALSARTAN IN TABLET DOSAGE FORM. (n.d.). Retrieved from [Link]

  • A RP-HPLC method development and validation for the estimation of aliskiren hemifumarate in bulk and pharmaceutical dosage forms. (n.d.). JOCPR. Retrieved from [Link]

  • Response Surface Methodology Driven Systematic Development of a Stability- indicating RP-UPLC Method for the Quantification of Aliskiren: A Renin Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. (2015). Oxford Academic. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Aliskiren, a novel orally effective renin inhibitor, exhibits similar pharmacokinetics and pharmacodynamics in Japanese and Cauc. (2006). E-lactancia. Retrieved from [Link]

  • Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. (n.d.). Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

Sources

Troubleshooting

optimizing mobile phase gradients for aliskiren diastereomer analysis

Technical Support Center: Optimizing Mobile Phase Gradients for Aliskiren Diastereomer Analysis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams strug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Mobile Phase Gradients for Aliskiren Diastereomer Analysis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve baseline resolution for chiral and diastereomeric impurities in complex active pharmaceutical ingredients (APIs).

Aliskiren hemifumarate, a potent direct renin inhibitor, is a highly functionalized aliphatic molecule possessing four contiguous stereocenters (2S, 4S, 5S, 7S)[1]. During its multi-step convergent synthesis, epimerization can occur, yielding closely related diastereomeric impurities (such as the ALK-I impurity)[2]. Because these diastereomers share identical molecular weights and nearly identical polarities, standard isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) often fails.

This guide provides a self-validating framework for developing, troubleshooting, and optimizing gradient elution strategies to achieve robust diastereomeric separation.

I. Method Development Workflow

G Start Start: Aliskiren Diastereomer Analysis CheckIsocratic Test Isocratic RP-HPLC (e.g., ACN/Buffer) Start->CheckIsocratic ResolutionCheck Rs > 1.5 for all diastereomers? CheckIsocratic->ResolutionCheck AddIonPair Add Ion-Pairing Agent (e.g., TBAHS, pH 2.5-3.0) ResolutionCheck->AddIonPair No (Co-elution) Success Validated Stability-Indicating Method Achieved ResolutionCheck->Success Yes GradientOpt Optimize Gradient Profile (Shallow ramp 40-60% B) AddIonPair->GradientOpt TempOpt Fine-tune Temperature (25°C - 30°C) GradientOpt->TempOpt TempOpt->Success

Decision matrix for optimizing RP-HPLC gradients in aliskiren diastereomer separation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my aliskiren diastereomers co-elute as a single broad peak under standard isocratic RP-HPLC conditions? Causality & Insight: Aliskiren contains a basic primary amine and multiple ether linkages. Under standard isocratic conditions (e.g., 60:40 Acetonitrile:Buffer), the subtle spatial differences between the (2S, 4S, 5S, 7S) API and its epimers do not sufficiently alter the overall dipole moment or hydrophobicity[3]. Consequently, their partitioning into the C18 stationary phase is nearly identical, leading to co-elution. Transitioning to a gradient elution profile with specialized additives is required.

Q2: Which mobile phase additives are most effective for resolving the ALK-I diastereomeric impurity? Causality & Insight: Because aliskiren contains a basic amine, lowering the mobile phase pH to ~2.5–3.0 using orthophosphoric acid ensures the amine is fully protonated[4]. Adding an ion-pairing reagent, such as Tetrabutylammonium hydrogen sulfate (TBAHS), forms a neutral, hydrophobic complex with the protonated aliskiren[2]. The bulky tetrabutylammonium group amplifies the steric differences between the diastereomers, significantly enhancing selectivity ( α ) on a standard C18 column.

Q3: How should I structure the gradient profile to maximize resolution ( Rs​ ) without excessive run times? Causality & Insight: A steep gradient will compress the peaks, causing the diastereomers to merge back together. A shallow, focused gradient centered around the elution threshold of the aliskiren-TBAHS complex is required. Start with a highly aqueous mobile phase to focus the analyte at the column head, then employ a shallow ramp (e.g., 1.5% organic increase per minute) through the critical elution zone[2].

III. Experimental Protocols: Step-by-Step Methodology

Validated RP-HPLC Protocol for Aliskiren Diastereomer Resolution This protocol is engineered as a self-validating system to separate Aliskiren from its primary diastereomeric impurities using an ion-pairing gradient methodology.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Weigh exactly 1.0 g of Tetrabutylammonium hydrogen sulfate (TBAHS) and dissolve it in 1000 mL of ultra-pure water (Milli-Q). Add 0.5 mL of orthophosphoric acid to adjust the pH to approximately 2.5. Filter through a 0.45 µm membrane and degas ultrasonically[2]. Scientific Rationale: The low pH suppresses silanol ionization on the column, while TBAHS acts as the steric amplifier.

  • Mobile Phase B (Organic Modifier): Prepare a mixture of Acetonitrile and Methanol in a 55:45 (v/v) ratio. Degas thoroughly[2].

Step 2: Chromatographic Conditions Setup

  • Column: YMC Pro C18 or equivalent (250 mm × 4.6 mm, 5.0 µm particle size). Scientific Rationale: The high carbon load and exhaustive end-capping prevent secondary interactions with residual silanols, which cause peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C ± 2°C. Scientific Rationale: Strict temperature control is critical; elevated temperatures increase kinetic energy, which can overcome the subtle steric interactions required for diastereomer resolution[5].

  • Detection: UV at 230 nm (optimal absorbance for the methoxy-substituted aromatic ring of aliskiren)[2].

  • Injection Volume: 20 µL.

Step 3: Gradient Execution Program the HPLC pump according to the optimized gradient table (see Table 1 below).

Step 4: System Suitability and Validation Inject a resolution standard containing Aliskiren and spiked diastereomeric impurities. Baseline resolution ( Rs​≥1.5 ) must be achieved before proceeding with sample analysis. If Rs​<1.5 , consult the Troubleshooting Matrix (Table 2).

IV. Quantitative Data & Optimization Matrices

Table 1: Optimized Gradient Program for Aliskiren Diastereomer Separation

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.06040Initial Focusing
10.06040Isocratic Hold
25.04060Shallow Resolving Ramp
35.04060Column Wash
40.06040Re-equilibration
45.06040End of Run

Note: The shallow ramp between 10.0 and 25.0 minutes is the critical zone where the diastereomeric TBAHS complexes differentially partition from the stationary phase.

Table 2: Troubleshooting Matrix for Aliskiren HPLC Analysis

SymptomMechanistic CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Secondary interactions between the basic amine and unreacted column silanols.Verify Mobile Phase A pH is 3.0. Ensure the C18 column is fully end-capped.
Diastereomer Co-elution Gradient ramp is too steep, or column temperature is too high.Decrease the gradient slope (extend ramp time to 30 mins). Lower column temp to 20°C.
Drifting Retention Times Incomplete column equilibration with the ion-pairing agent (TBAHS).Flush the column with Mobile Phase A for at least 20 column volumes prior to the first injection.

V. References

  • WO2013144979A1 - Process for the preparation of aliskiren Source: Google Patents URL:

  • Practical synthesis of an orally active renin inhibitor aliskiren Source: ResearchGate URL:

  • DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS Source: Journal of Drug Delivery and Therapeutics URL:

  • Aliskiren | New Drug Approvals Source: New Drug Approvals URL:

  • A RP-HPLC method development and validation for the estimation of aliskiren hemifumarate Source: Journal of Chemical and Pharmaceutical Research URL:

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in (2R)-Aliskiren Biological Fluid Quantification

Welcome to the technical support center for the bioanalysis of (2R)-Aliskiren. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of (2R)-Aliskiren. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects during the quantification of Aliskiren in biological fluids. The information herein is grounded in established scientific principles and field-proven methodologies to ensure the accuracy and reliability of your experimental results.

Introduction to Matrix Effects in Aliskiren Bioanalysis

The quantification of (2R)-Aliskiren, a direct renin inhibitor, in biological matrices such as plasma, serum, and urine is a critical aspect of pharmacokinetic and toxicokinetic studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[3][4] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon of matrix effects.[4][5]

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological sample.[5][6] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification, compromising the integrity of study data.[4][5] Common culprits behind matrix effects include phospholipids, salts, and other small molecules present in biological fluids.[5][7][8]

This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects in your Aliskiren bioanalytical assays.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are the primary indicators of matrix effects in my Aliskiren LC-MS/MS data?

A: Key indicators of matrix effects include:

  • Poor reproducibility: High variability in analyte response across different lots of biological matrix.

  • Inaccurate quantification: Deviation of quality control (QC) sample concentrations from their nominal values.

  • Ion suppression or enhancement: A noticeable decrease or increase in the analyte signal when comparing a sample spiked post-extraction to a neat solution of the analyte.[5]

  • Changes in peak shape: Tailing or fronting of the Aliskiren peak can sometimes be exacerbated by matrix components.[9]

  • Shifting retention times: While less common, significant matrix loading can sometimes lead to slight shifts in retention time.

Q2: How can I proactively assess the risk of matrix effects during method development?

A: A post-column infusion experiment is a standard technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[8][10] This involves infusing a constant flow of Aliskiren solution into the MS detector while injecting a blank, extracted biological sample. Dips or rises in the baseline signal indicate the retention times at which matrix components are eluting and causing ionization interference.[10]

Sample Preparation

Q3: My protein precipitation protocol is showing significant ion suppression. What are my options?

A: Protein precipitation is a simple but often "dirty" sample preparation technique that does not effectively remove phospholipids, a major source of ion suppression.[7][11] Consider the following alternatives:

  • Solid-Phase Extraction (SPE): SPE provides a much cleaner extract by utilizing specific interactions between the analyte and a solid sorbent.[6][7][12] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for Aliskiren.[12][13]

  • Liquid-Liquid Extraction (LLE): LLE can offer good cleanup by partitioning Aliskiren into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[14][15][16]

  • Phospholipid Removal Plates: These specialized plates use a pass-through mechanism with zirconia-coated particles to selectively remove phospholipids while allowing the analyte to pass through.[7][17]

Q4: I'm developing an SPE method. What are some key parameters to optimize for Aliskiren to minimize matrix effects?

A: For a robust SPE method for Aliskiren, focus on:

  • Sorbent Selection: Mixed-mode cation exchange cartridges are often a good starting point for a basic compound like Aliskiren.[13][18]

  • Wash Steps: A critical step to remove interfering components. An intermediate wash with a solvent of appropriate strength (e.g., a mixture of organic solvent and water) can remove weakly bound interferences without eluting Aliskiren.[19][20]

  • Elution Solvent: The elution solvent should be strong enough to quantitatively recover Aliskiren but selective enough to leave strongly bound matrix components on the sorbent.

Chromatography and Detection

Q5: Can I mitigate matrix effects by altering my chromatographic conditions?

A: Yes, chromatographic separation is a powerful tool to combat matrix effects. The goal is to separate the elution of Aliskiren from the regions of ion suppression.[10]

  • Increase Retention: Often, many matrix components, especially phospholipids, elute early in a reversed-phase chromatogram.[12] By modifying the mobile phase or using a more retentive column, you can shift the Aliskiren peak to a "cleaner" region of the chromatogram.

  • Gradient Optimization: A well-designed gradient elution can effectively separate Aliskiren from interfering matrix components.[6]

Q6: Does the choice of internal standard (IS) matter for compensating for matrix effects?

A: Absolutely. The use of a stable isotope-labeled (SIL) internal standard of Aliskiren is the gold standard for compensating for matrix effects.[21][22] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a reliable means of normalization.[21][22] However, it's important to note that even SIL-IS may not perfectly compensate for matrix effects in all situations.[23]

Troubleshooting Guides

Scenario 1: High Variability and Poor Accuracy in QC Samples

Issue: You observe that your low, mid, and high QC samples are consistently failing acceptance criteria (e.g., >15% deviation from nominal concentration and >15% CV) as per FDA guidelines.[24][25][26]

Troubleshooting Workflow

start High Variability in QCs check_is Verify Internal Standard Response Consistency start->check_is check_is->start IS Response Variable (Investigate IS prep) assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me IS Response Stable improve_cleanup Improve Sample Cleanup assess_me->improve_cleanup Matrix Effect > 15% optimize_chrom Optimize Chromatography assess_me->optimize_chrom Matrix Effect < 15% (Suspect other issues) improve_cleanup->optimize_chrom use_sil_is Implement Stable Isotope-Labeled IS optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting workflow for high QC variability.

Step-by-Step Guide
  • Evaluate Internal Standard Performance:

    • Action: Examine the peak area of your internal standard across all samples in the run.

    • Rationale: A consistent IS response suggests that the variability is likely due to matrix effects on the analyte. An inconsistent IS response points to issues with sample processing or IS addition.

  • Quantify the Matrix Effect:

    • Action: Perform a post-extraction spike experiment. Compare the peak area of Aliskiren in a blank matrix extract spiked with the analyte to the peak area of Aliskiren in a neat solution at the same concentration.

    • Calculation:

    • Interpretation: A value significantly different from 100% indicates the presence of ion suppression or enhancement.

  • Enhance Sample Preparation:

    • Action: If significant matrix effects are observed, move from a simple protein precipitation to a more rigorous cleanup method like SPE or LLE.

    • Rationale: These techniques provide a much cleaner extract by removing a larger portion of endogenous interferences.[7][11]

    Table 1: Comparison of Sample Preparation Techniques for Aliskiren

TechniqueTypical Recovery (%)Typical Matrix Effect (%)Throughput
Protein Precipitation> 90%50 - 80% (Suppression)High
Liquid-Liquid Extraction70 - 95%85 - 110%Medium
Solid-Phase Extraction> 85%90 - 105%Medium-Low
Phospholipid Removal> 90%> 95%High
  • Optimize Chromatographic Separation:

    • Action: Adjust the mobile phase gradient or select a different column to shift the retention time of Aliskiren away from any identified suppression zones.

    • Rationale: Increasing the separation between the analyte and co-eluting matrix components can significantly reduce ionization interference.[12]

  • Implement a Stable Isotope-Labeled Internal Standard:

    • Action: If not already in use, switch to a SIL-IS for Aliskiren.

    • Rationale: This is the most effective way to compensate for unavoidable matrix effects, as the SIL-IS will be affected in the same manner as the analyte.[21][22]

Scenario 2: Ion Suppression Observed During Method Development

Issue: A post-column infusion experiment reveals a significant drop in the baseline signal, indicating a zone of ion suppression that overlaps with the expected elution time of Aliskiren.

Troubleshooting Workflow

start Ion Suppression Zone Identified shift_rt Modify Chromatography to Shift Analyte Peak start->shift_rt improve_cleanup Improve Sample Cleanup to Remove Interferences start->improve_cleanup reassess Re-run Post-Column Infusion Experiment shift_rt->reassess improve_cleanup->reassess evaluate_source Consider Alternative Ionization Source (APCI) reassess->evaluate_source Suppression Persists

Caption: Workflow for addressing identified ion suppression.

Step-by-Step Guide
  • Chromatographic Mitigation (First-Line Approach):

    • Action: Modify your LC method to increase the retention of Aliskiren. This can be achieved by:

      • Decreasing the initial percentage of the organic solvent in your gradient.

      • Using a slower gradient ramp.

      • Employing a more retentive column (e.g., a C18 with higher carbon load or a phenyl-hexyl phase).

    • Rationale: The majority of highly suppressing matrix components, like phospholipids, tend to elute in the earlier part of a reversed-phase run. Shifting Aliskiren's elution to a later, "cleaner" part of the chromatogram is often the most straightforward solution.[10][12]

  • Advanced Sample Cleanup:

    • Action: If chromatographic changes are insufficient, implement a more selective sample preparation technique.

    • Protocol Example: Solid-Phase Extraction (SPE) for Aliskiren in Plasma

      • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Loading: Load 100 µL of plasma sample (pre-treated with an internal standard and diluted with a weak acid, e.g., 2% formic acid in water).

      • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

      • Elution: Elute Aliskiren with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Rationale: A well-developed SPE protocol can selectively remove the matrix components causing the observed ion suppression.[6][13][20]

  • Consider Alternative Ionization:

    • Action: If ion suppression remains a significant issue despite optimizing chromatography and sample cleanup, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI).

    • Rationale: APCI is a gas-phase ionization technique that is generally less susceptible to matrix effects than the liquid-phase ionization of ESI.[21] This is a more substantial change and would require significant re-optimization of the MS parameters.

Conclusion

Overcoming matrix effects in the bioanalysis of (2R)-Aliskiren is a systematic process that involves a thorough understanding of the potential sources of interference and a logical approach to troubleshooting. By employing appropriate sample preparation techniques, optimizing chromatographic conditions, and utilizing a suitable internal standard, researchers can develop robust and reliable LC-MS/MS methods that adhere to regulatory standards and produce high-quality data. This guide serves as a foundational resource to empower you to confidently tackle the challenges of matrix effects in your Aliskiren quantification studies.

References

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Retrieved from [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]

  • Patel, D. P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]

  • Velinov, V., et al. (2013). Liquid chromatography–tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinic. Biomedical Chromatography, 27(9), 1132-1139. Retrieved from [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Retrieved from [Link]

  • Kumar, P., & Rathi, C. (2026, February 5). Overview of novel sample pretreatment methods and their pharmaceutical applications in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 239, 115599. Retrieved from [Link]

  • Biotage. (n.d.). Strategies for Phospholipid Removal using Polymer-based SPE. Biotage. Retrieved from [Link]

  • Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 20(1), 24-28. Retrieved from [Link]

  • Phenomenex. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science. Retrieved from [Link]

  • Burckhardt, B. B., et al. (2014). Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 96, 229-238. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Simultaneous Determination of Aliskiren, Amlodipine and Hydrochlorothiazide in Spiked Human Plasma and Urine by High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Zhang, Q. H., et al. (2014). Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. Analytica Chimica Acta, 806, 110-117. Retrieved from [Link]

  • Pandya, J. J., et al. (2016). Simultaneous analysis of aliskiren and hydrochlorothiazide in pharmaceutical preparations and spiked human plasma by HPTLC. Journal of Taibah University for Science, 10(5), 747-756. Retrieved from [Link]

  • Burckhardt, B. B., et al. (2015). Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of Aliskiren and Enalapril in Children: An Application in Serum, Urine, and Saliva. The Journal of Clinical Pharmacology, 55(9), 1035-1044. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of aliskiren and hydrochlorothiazide in tablets and spiked human urine by ion-pair liquid chromatography. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Oxford Academic. Retrieved from [Link]

  • Burckhardt, B. B., et al. (2013). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography, 27(4), 487-493. Retrieved from [Link]

  • Mannemala, S. S., & Nagarajan, J. S. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Journal of Chromatographic Science, 53(7), 1065-1073. Retrieved from [Link]

  • ResearchGate. (2015, January 9). (PDF) Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Aliskiren: analytical review for estimation in pharmaceutical formulations. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach. ResearchGate. Retrieved from [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Retrieved from [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 235-239. Retrieved from [Link]

  • Pagliano, E., & Meija, J. (2016). Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. Metrologia, 53(2), 829-834. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Darwish, I. A., et al. (2013). Spectrofluorimetric Determination of Aliskiren in Tablets and Spiked Human Plasma through Derivatization with Dansyl Chloride. Chemistry Central Journal, 7, 27. Retrieved from [Link]

  • Magiera, S., & Jaworska, M. (2015). Evaluation of a rapid method for the therapeutic drug monitoring of aliskiren, enalapril and its active metabolite in plasma and urine by UHPLC-MS/MS. Journal of Chromatography B, 976-977, 69-77. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. Retrieved from [Link]

  • Bioanalysis Zone. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. Retrieved from [Link]

  • Mannemala, S. S., & Nagarajan, J. S. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science, 53(7), 1065-1073. Retrieved from [Link]

  • MDPI. (2024, January 10). Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase. MDPI. Retrieved from [Link]

  • Weir, M. R. (2008). Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors. Clinical Nephrology, 70(6), 459-468. Retrieved from [Link]

  • Feldman, D. L., et al. (2013). The direct renin inhibitor aliskiren localizes and persists in rat kidneys. American Journal of Physiology-Renal Physiology, 305(11), F1538-F1546. Retrieved from [Link]

  • Dechend, R., et al. (2010). Aliskiren Inhibits Neointimal Matrix Metalloproteinases in Experimental Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 904-911. Retrieved from [Link]

  • Nussberger, J., & Wuerzner, G. (2008). Renin inhibition with aliskiren. Clinical and Experimental Pharmacology and Physiology, 35(4), 499-503. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: (2R)-Aliskiren vs. (2S)-Aliskiren to Renin

Executive Summary Aliskiren is a first-in-class, non-peptide direct renin inhibitor (DRI) that blocks the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step. The molecule possesses four chiral centers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliskiren is a first-in-class, non-peptide direct renin inhibitor (DRI) that blocks the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step. The molecule possesses four chiral centers, with the marketed active pharmaceutical ingredient strictly requiring the (2S, 4S, 5S, 7S) configuration[1]. The stereochemistry at the C2 position—which corresponds to the P2' residue in the enzyme-inhibitor complex—is particularly critical for target engagement. This guide objectively compares the binding affinity of the highly potent (2S)-Aliskiren against its (2R)-epimer, detailing the mechanistic rationale and the rigorous experimental workflows required to validate these stereochemical differences.

RAAS Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Cleaved by ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Activates Aliskiren (2S)-Aliskiren Aliskiren->Renin Direct Inhibition

RAAS pathway showing (2S)-Aliskiren directly inhibiting renin to prevent Angiotensin I formation.

Mechanistic Grounding: Stereochemistry at the P2' Position

Renin is an aspartic protease with a highly specific active site. Aliskiren was designed via structure-based topological methods to occupy the S1, S3, S1', and S2' pockets, alongside a uniquely identified S3sp sub-pocket[2].

The C2 position of Aliskiren features an isopropyl group that docks into the hydrophobic S2' pocket of the renin enzyme.

  • (2S)-Aliskiren: The (2S) configuration projects the isopropyl moiety optimally into the S2' pocket. This orientation maximizes van der Waals interactions and contributes to a highly stable enzyme-inhibitor complex, yielding sub-nanomolar binding affinity[2].

  • (2R)-Aliskiren: Inversion of stereochemistry at the C2 position to the (2R)-epimer drastically alters the spatial trajectory of the isopropyl group. This results in steric clashes with the S2' pocket boundaries and a loss of critical hydrophobic contacts. Consequently, the (2R)-epimer acts as a severely compromised binder and is classified as a process impurity[3].

Stereochemistry C2 Aliskiren C2 Position (P2' Residue) S_iso (2S)-Epimer (Active Drug) C2->S_iso R_iso (2R)-Epimer (Impurity) C2->R_iso S2_pocket Renin S2' Pocket Hydrophobic Match S_iso->S2_pocket Optimal Orientation Clash Steric Clash & Suboptimal Packing R_iso->Clash Incorrect Geometry HighAff High Binding Affinity (IC50 ~ 0.6 nM) S2_pocket->HighAff LowAff Low Binding Affinity (Reduced Potency) Clash->LowAff

Logical flow of stereochemical binding at the C2 position determining renin affinity.

Quantitative Data: Binding Affinity Comparison

The following table summarizes the comparative in vitro performance of the two epimers based on established structure-activity relationship (SAR) data[1][2].

Parameter(2S)-Aliskiren(2R)-Aliskiren
Stereochemistry (2S, 4S, 5S, 7S)(2R, 4S, 5S, 7S)
P2' Residue Orientation OptimalSuboptimal
Renin S2' Pocket Interaction Favorable hydrophobic packingSteric clash / Misalignment
In Vitro IC50 (Human Renin) ~0.6 nM> 100 nM (Significantly reduced)
Pharmacological Status Approved Active Pharmaceutical IngredientProcess Impurity / Inactive

Experimental Methodologies

To objectively validate the binding affinity differences between the (2R) and (2S) epimers, two orthogonal assays are required: a steady-state enzymatic assay and a real-time kinetic binding assay.

FRET-Based Renin Inhibition Assay

Causality behind experimental choices: The FRET assay utilizes a Dabcyl/Edans fluorophore-quencher pair flanking the angiotensinogen cleavage site. This design is critical because it allows continuous, real-time monitoring of renin's catalytic activity without relying on secondary coupled enzymes, thereby eliminating confounding variables. Self-validating system: The protocol includes a parallel reaction using a scrambled peptide sequence as a negative control to establish baseline fluorescence, and a known reference standard (e.g., Remikiren) to validate the dynamic range of the assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.1% BSA (to prevent non-specific binding to the microplate walls).

  • Enzyme Preparation: Dilute recombinant human renin in the assay buffer to a working concentration of 2 nM.

  • Compound Titration: Prepare 3-fold serial dilutions of both (2S)-Aliskiren and (2R)-Aliskiren in DMSO, yielding a final assay concentration range from 0.1 nM to 10 µM.

  • Pre-incubation: Add 1 µL of the compound dilutions to 49 µL of the renin solution in a black 96-well microplate. Incubate at 37°C for 30 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Reaction Initiation: Add 50 µL of the FRET peptide substrate (final concentration 10 µM) to all wells.

  • Data Acquisition: Measure fluorescence continuously (Excitation: 340 nm, Emission: 490 nm) for 60 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine the IC50 by fitting the dose-response data to a 4-parameter logistic curve.

Surface Plasmon Resonance (SPR) Kinetics

Causality behind experimental choices: SPR is selected over traditional end-point radioligand binding because it resolves the equilibrium dissociation constant ( KD​ ) into its kinetic components ( kon​ and koff​ ). This is essential for Aliskiren, as its sustained in vivo efficacy is driven by a remarkably slow dissociation rate ( koff​≈0.11×10−3s−1 ) from the renin active site[3]. Self-validating system: The SPR protocol utilizes a dual-channel flow cell. Channel 1 is immobilized with a non-specific protein (BSA), while Channel 2 contains human renin. Subtracting Channel 1 from Channel 2 in real-time eliminates bulk refractive index artifacts and non-specific binding, ensuring the data strictly reflects the specific epimer-renin interaction.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Immobilization: Immobilize recombinant human renin onto Flow Cell 2 (target ~2000 RU) and BSA onto Flow Cell 1 (reference channel). Quench both flow cells with 1 M ethanolamine.

  • Analyte Preparation: Prepare serial dilutions of (2S)-Aliskiren and (2R)-Aliskiren (ranging from 0.5 nM to 500 nM) in running buffer (HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20).

  • Binding Kinetics: Inject the analytes over both flow cells at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • Measurement: Record the association phase for 3 minutes, followed by a buffer wash to record the dissociation phase for 10 minutes.

  • Data Fitting: Subtract the reference channel signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( KD​ ).

References

  • Title: Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension Source: nih.gov URL: 1

  • Title: Structural Modification of the P2' Position of 2,7-Dialkyl-Substituted 5(S)-Amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: The Discovery of Aliskiren, a Potent Nonpeptide Human Renin Inhibitor Active after Once Daily Dosing in Marmosets Source: acs.org URL: 2

  • Title: Practical synthesis of an orally active renin inhibitor aliskiren Source: researchgate.net URL: 3

Sources

Comparative

(2R)-Aliskiren vs other aliskiren degradation products (e.g., lactone impurity)

Executive Summary Aliskiren is a potent, non-peptide direct renin inhibitor characterized by a complex aliphatic backbone containing four chiral centers (2S, 4S, 5S, 7S), a secondary hydroxyl group, and an amide moiety[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliskiren is a potent, non-peptide direct renin inhibitor characterized by a complex aliphatic backbone containing four chiral centers (2S, 4S, 5S, 7S), a secondary hydroxyl group, and an amide moiety[1]. During formulation, storage, or environmental exposure, the Active Pharmaceutical Ingredient (API) is susceptible to distinct degradation pathways. Two of the most critical impurities monitored during stability testing are (2R)-Aliskiren (an epimer) and Aliskiren lactone (a cyclized degradation product)[2][3].

As an Application Scientist, understanding the mechanistic divergence between chiral inversion and structural cyclization is essential. This guide provides an objective comparison of these impurities, detailing their mechanisms of formation, comparative physicochemical properties, and the self-validating analytical workflows required to isolate them.

Mechanisms of Degradation

The formation of these two impurities stems from completely different chemical vulnerabilities within the aliskiren molecule:

  • Epimerization to (2R)-Aliskiren: The C2 position of aliskiren is situated alpha to the amide carbonyl. Under basic or thermal stress, the proton at this position becomes labile, leading to enolization. Upon reprotonation, chiral inversion can occur, yielding the (2R) epimer[3]. Because it is a diastereomer, its mass remains identical to the parent API, making chromatographic resolution heavily dependent on column chemistry and mobile phase pH.

  • Hydrolysis and Cyclization to Aliskiren Lactone: Under acidic or photolytic conditions, the terminal amide bond undergoes cleavage[2]. The resulting intermediate features a newly formed carboxylic acid in close spatial proximity to the C4 hydroxyl group. This triggers an intramolecular esterification (cyclization), releasing a water molecule and forming a highly stable macrocyclic lactone[2][4].

Pathway cluster_epimer Epimerization Pathway cluster_lactone Hydrolysis & Cyclization Pathway Parent Aliskiren API (2S, 4S, 5S, 7S) BaseStress Basic / Thermal Stress (Enolization at C2) Parent->BaseStress AcidStress Acidic / Photolytic Stress (Amide Cleavage) Parent->AcidStress Epimer (2R)-Aliskiren (Chiral Impurity) BaseStress->Epimer Cyclization Intramolecular Esterification (-H2O) AcidStress->Cyclization Lactone Aliskiren Lactone (Structural Impurity) Cyclization->Lactone

Logical relationship of Aliskiren degradation pathways forming (2R)-epimer and lactone impurities.

Comparative Physicochemical and Structural Properties

To properly design an analytical method, we must first summarize the quantitative and qualitative shifts that occur during degradation. The lactone formation drastically alters the molecule's polarity, whereas the epimerization leaves the mass and overall polarity largely intact.

FeatureAliskiren (Parent API)(2R)-Aliskiren (Epimer)Aliskiren Lactone
Chemical Nature Active Direct Renin InhibitorDiastereomeric ImpurityStructural Degradation Product
Stereochemistry (2S, 4S, 5S, 7S)(2R, 4S, 5S, 7S)Altered (Loss of native amide chain)
Primary Trigger N/ABasic / Thermal StressAcidic / Photolytic Stress
Mass Shift (Δm/z) Baseline (m/z 552.4)None (Isomer, m/z 552.4)Loss of amine & H₂O (e.g., m/z 436 or 346)
Chromatographic Shift Baseline Retention TimeMinor shift (requires optimized C18)Major shift (increased lipophilicity)
Toxicity / ADMET TherapeuticLoss of efficacyDistinct toxicity profile, non-therapeutic

Experimental Protocols: Forced Degradation & LC-MS/TOF Profiling

Establishing a self-validating protocol is paramount for regulatory compliance and scientific integrity. The following workflow leverages ICH Q1A guidelines to force degradation, followed by UHPLC-HRMS to resolve and characterize the resulting impurities[2].

Protocol S1 1. Stress Testing (ICH Q1A) S2 2. Quenching & Neutralization S1->S2 S3 3. UHPLC Separation (pH 3.0 Buffer) S2->S3 S4 4. HRMS/TOF Detection S3->S4 S5 5. Structural Elucidation S4->S5

Step-by-step analytical workflow for isolating and characterizing Aliskiren degradation products.

Step-by-Step Methodology

Step 1: Controlled Stress Generation

  • Acidic Stress (Lactone Pathway): Dissolve Aliskiren API in 0.1 N HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Causality: The low pH and heat drive the hydrolysis of the amide bond, providing the necessary activation energy for subsequent cyclization[2].

  • Basic Stress (Epimer Pathway): Dissolve API in 0.1 N NaOH (1 mg/mL) at 60°C for 24 hours. Causality: The basic environment strips the alpha-proton at C2, promoting enolization and subsequent chiral inversion.

Step 2: Quenching (Self-Validation Step)

  • Causality: To prevent continued, uncontrolled degradation during the analytical run, the reaction must be immediately arrested. Neutralize the acidic sample with equimolar NaOH, and the basic sample with HCl. Dilute all samples to a final concentration of 100 µg/mL using Mobile Phase A.

Step 3: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Phosphate buffer adjusted to pH 3.0.

    • Causality: Aliskiren and its epimer contain basic amine groups. At pH 3.0, these amines are fully protonated, which prevents secondary interactions with residual silanols on the silica stationary phase. This eliminates peak tailing and ensures sharp baseline resolution between the closely eluting (2S) parent and (2R) epimer[2].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

Step 4: HRMS/TOF Detection

  • Utilize Electrospray Ionization in positive mode (ESI+).

  • The (2R)-epimer will present at m/z 552.4 (identical to parent) but at a slightly shifted retention time due to altered 3D conformation.

  • The lactone impurity will present distinct fragmentation. Look for the absence of the amine moiety and a mass shift corresponding to the loss of H₂O (e.g., product ions at m/z 436 or m/z 346 depending on the exact cleavage site and photolytic conditions)[4][5].

Impact on Drug Development & Pharmacokinetics

Monitoring these specific impurities is not merely a regulatory checkbox; it is a clinical necessity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that aliskiren degradation products possess distinct physicochemical properties and potential toxicities compared to the parent compound[2][5].

The lactone impurity, being significantly more lipophilic due to the loss of the polar amide and hydroxyl groups, exhibits altered pharmacokinetic behavior and environmental persistence[5]. Meanwhile, the (2R)-epimer represents a direct loss of pharmacological efficacy. The strict (2S, 4S, 5S, 7S) stereochemistry of the direct renin inhibitor is absolute; inversion at the C2 position prevents optimal binding in the active site of the renin enzyme, rendering the degraded fraction therapeutically inert.

References[2] Title: Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2R)-Aliskiren (Aliskiren Impurity)

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of (2R)-Aliskiren, an impurity of the direct renin inhibitor, Al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of (2R)-Aliskiren, an impurity of the direct renin inhibitor, Aliskiren. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.

Understanding the Compound: Hazard Identification and Risk Assessment

(2R)-Aliskiren is a stereoisomer and impurity of Aliskiren, a medication used to treat hypertension.[1][2] Due to its close structural relationship with the active pharmaceutical ingredient (API), it is prudent to handle (2R)-Aliskiren with the same level of caution as Aliskiren itself. Safety Data Sheets (SDS) for Aliskiren hemifumarate indicate several potential hazards:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3]

  • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]

Given these potential hazards, a thorough risk assessment should be conducted before handling or disposing of (2R)-Aliskiren. This assessment should consider the quantity of the impurity being handled, the frequency of handling, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure. The following PPE is recommended when handling (2R)-Aliskiren:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.[4][5]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if there is a risk of aerosolization.To prevent inhalation of the compound, which may cause respiratory irritation.[3][4]

Step-by-Step Disposal Protocol for (2R)-Aliskiren

The disposal of (2R)-Aliskiren must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Waste Characterization

The first crucial step is to determine if the (2R)-Aliskiren waste is considered hazardous under RCRA. This involves assessing its characteristics: ignitability, corrosivity, reactivity, and toxicity.[6] Given the toxicological profile of the parent compound, it is highly probable that (2R)-Aliskiren waste will be classified as hazardous.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is essential to prevent dangerous reactions.[6][7]

  • Do not mix (2R)-Aliskiren waste with incompatible materials.

  • Store (2R)-Aliskiren waste in a dedicated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable.[7]

  • The container label should clearly state "Hazardous Waste" and identify the contents as "(2R)-Aliskiren (Aliskiren Impurity)".[8]

Step 3: On-Site Accumulation and Storage

Laboratories generating hazardous waste must adhere to specific on-site accumulation and storage requirements.[8]

  • Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA must be under the control of laboratory personnel.[6]

  • Ensure the storage area is well-ventilated.[7]

  • Secondary containment should be used to prevent spills from reaching drains.[9]

Step 4: Professional Waste Disposal

Disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable waste disposal company.[10][11] These companies are equipped to transport, treat, and dispose of chemical waste in compliance with all regulations.[12]

  • Engage a certified hazardous waste vendor for the final disposal of the (2R)-Aliskiren waste.[13]

  • The vendor will provide the necessary shipping manifests and ensure a "cradle-to-grave" audit trail for the waste.[12]

  • Never dispose of (2R)-Aliskiren down the drain or in the regular trash.[6][14]

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate the immediate area.

  • If you are trained and it is safe to do so, contain the spill using a chemical spill kit. This may include absorbents and neutralizers.[15]

  • Wear appropriate PPE during cleanup.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

  • In case of personal exposure, follow these first-aid measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4]

    • Inhalation: Move to fresh air.[4]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

    • Seek medical attention in all cases of significant exposure.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2R)-Aliskiren.

Figure 1: (2R)-Aliskiren Disposal Workflow A Generation of (2R)-Aliskiren Waste B Hazard Assessment (Assume Hazardous) A->B J Spill Occurs A->J C Don Appropriate PPE B->C D Segregate Waste C->D E Select Compatible & Labeled Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact Certified Hazardous Waste Vendor F->G H Prepare for Shipment (Manifests) G->H I Final Disposal by Vendor H->I J->C No K Implement Spill Response Protocol J->K Yes K->C

Figure 1: (2R)-Aliskiren Disposal Workflow

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (2R)-Aliskiren is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a structured disposal protocol, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance. Always consult your institution's specific waste management policies and your designated Environmental Health and Safety professionals for guidance.

References

  • Pharmaceutical Waste Disposal in Seattle | Medical Waste Pros. (n.d.). Medical Waste Pros. Retrieved March 26, 2026, from [Link]

  • Pharmaceutical and Medical Waste Disposal | Republic Services. (n.d.). Republic Services. Retrieved March 26, 2026, from [Link]

  • Aliskiren Impurities and Related Compound - Veeprho. (n.d.). Veeprho. Retrieved March 26, 2026, from [Link]

  • Medical Waste Disposal Seattle, Washington - WasteX. (n.d.). WasteX. Retrieved March 26, 2026, from [Link]

  • Aliskiren 8-Hydroxy Impurity - Allmpus. (n.d.). Allmpus. Retrieved March 26, 2026, from [Link]

  • Aliskiren Hemifumarate-Impurities | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 26, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Daniels Health. Retrieved March 26, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved March 26, 2026, from [Link]

  • Pharmaceutical Waste Disposal - Clean Earth. (n.d.). Clean Earth. Retrieved March 26, 2026, from [Link]

  • Laboratory Waste Management Guide - King County. (2015, December 1). King County, Washington. Retrieved March 26, 2026, from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US Compliance. Retrieved March 26, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). GAIACA. Retrieved March 26, 2026, from [Link]

  • Aliskiren-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 26, 2026, from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved March 26, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved March 26, 2026, from [Link]

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration. Retrieved March 26, 2026, from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration. Retrieved March 26, 2026, from [Link]

  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration. Retrieved March 26, 2026, from [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved March 26, 2026, from [Link]

  • Medicine: Proper Disposal - Nationwide Children's Hospital. (n.d.). Nationwide Children's Hospital. Retrieved March 26, 2026, from [Link]

  • Where and How to Dispose of Unused Medicines - FDA. (2025, April 16). U.S. Food and Drug Administration. Retrieved March 26, 2026, from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024, October 31). U.S. Food and Drug Administration. Retrieved March 26, 2026, from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved March 26, 2026, from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (2R)-Aliskiren

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2R)-Aliskiren, an impurity of the active pharmaceutical ingredient (API) Aliskiren...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2R)-Aliskiren, an impurity of the active pharmaceutical ingredient (API) Aliskiren. Recognizing that specific safety data for this impurity may be limited, this document synthesizes information from the known hazards of Aliskiren and established best practices for handling potent pharmaceutical compounds.[1][2] Our goal is to empower you with the knowledge to create a safe and efficient laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

Our core principle is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. This is achieved through a multi-layered approach that combines engineering controls with the diligent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Before any handling of (2R)-Aliskiren, ensure that the primary engineering controls are in place and functioning correctly. These systems are designed to contain the chemical at the source, reducing the reliance on PPE alone.

  • Chemical Fume Hood: All weighing and handling of powdered (2R)-Aliskiren must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of fine particles.[6][7]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Stations: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where (2R)-Aliskiren is handled.[3]

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is required for handling (2R)-Aliskiren. The selection of specific items should be based on a thorough risk assessment of the planned procedures.

PPE CategorySpecificationRationale for Use with (2R)-Aliskiren
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Nitrile gloves (ensure appropriate thickness and check for tears before use)Provides a barrier against skin contact, which can cause irritation.[1][2][3] Nitrile offers good resistance to a range of chemicals.
Body Protection Laboratory coat (long-sleeved, buttoned)Protects skin and personal clothing from contamination.[2][8]
Foot Protection Closed-toe shoesPrevents injury from spills and dropped objects.[9]

For procedures with a higher risk of aerosol generation (e.g., sonication, vortexing, or handling larger quantities), additional PPE is necessary:

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher should be used to prevent inhalation of fine particles.[1][2] Proper fit-testing is essential for the respirator to be effective.

  • Face Shield: Worn in conjunction with safety goggles, a face shield provides an additional layer of protection against splashes to the entire face.

  • Disposable Gown or Coveralls: For extensive handling, a disposable gown or coveralls can provide enhanced protection and simplify decontamination procedures.[1][2]

Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning_Procedure A 1. Lab Coat/Gown B 2. N95 Respirator (if required) C 3. Safety Goggles D 4. Face Shield (if required) C->D C1 C1 E 5. Gloves (pull cuffs over lab coat sleeves) D->E

Caption: Sequential process for correctly donning PPE.

The doffing area should be designated to prevent the spread of contamination.

Doffing_Procedure A 1. Gloves (remove using glove-in-glove technique) B 2. Face Shield (if used) A->B C 3. Gown/Lab Coat (peel away from the body) B->C D 4. Safety Goggles C->D E 5. N95 Respirator (if used) D->E F 6. Wash Hands Thoroughly E->F

Caption: Step-by-step procedure for safely removing PPE.

Operational Plan: Safe Handling from Receipt to Disposal

A clear and logical workflow is essential for minimizing risk.

Caption: Workflow for the safe handling of (2R)-Aliskiren.

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure the safety of all personnel.

  • Solid Waste: All disposable PPE (gloves, gowns, respirator) and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with (2R)-Aliskiren should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing (2R)-Aliskiren should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this waste down the drain.[3][9]

  • Empty Containers: The original container of (2R)-Aliskiren should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste contractor.[10] Follow all local, state, and federal regulations for pharmaceutical waste disposal.[11][12][13]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material, and decontaminate the area. All cleanup materials must be disposed of as hazardous waste.

By adhering to these detailed protocols, you can confidently and safely handle (2R)-Aliskiren, ensuring the integrity of your research and the well-being of your team.

References

  • 3M Singapore. Pharmaceutical Manufacturing PPE | Safety Solutions.[Link]

  • Respirex International. Pharmaceutical PPE.[Link]

  • WebofPharma. Personal Protective Equipment (PPE) in Pharmaceuticals: Importance, Types, Regulations & Best Practices.[Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination.[Link]

  • Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab.[Link]

  • Green World Group. Chemical Safety Best Practices in The Lab.[Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.[Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.[Link]

  • National Institutes of Health. Aliskiren | C30H53N3O6 - PubChem.[Link]

  • Orion Pharma. Proper disposal of pharmaceutical waste.[Link]

  • National Medicines Regulatory Authority. GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS.[Link]

  • U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.